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  • Product: N-(pyridin-2-yl)piperidine-3-carboxamide
  • CAS: 883106-72-7

Core Science & Biosynthesis

Foundational

N-(pyridin-2-yl)piperidine-3-carboxamide CAS number and synonyms

The following technical guide provides an in-depth analysis of N-(pyridin-2-yl)piperidine-3-carboxamide , a privileged scaffold in medicinal chemistry used for developing inhibitors against targets like Cathepsin K, PCSK...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(pyridin-2-yl)piperidine-3-carboxamide , a privileged scaffold in medicinal chemistry used for developing inhibitors against targets like Cathepsin K, PCSK9, and various kinases.

Chemical Identity, Synthesis, and Medicinal Chemistry Applications

Executive Summary

N-(pyridin-2-yl)piperidine-3-carboxamide is a bifunctional heterocyclic scaffold characterized by a piperidine ring linked via a carboxamide bond to a pyridine moiety. This structure serves as a critical pharmacophore in drug discovery, offering a semi-rigid linker (piperidine) and a hydrogen-bond acceptor/donor motif (aminopyridine amide). It is widely utilized as a core building block for synthesizing libraries of Cathepsin K inhibitors , senescence inducers , and kinase inhibitors .

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

This compound exists as a racemic mixture unless chirally resolved. The 3-position of the piperidine ring is a stereocenter, yielding (R)- and (S)-enantiomers, which often exhibit distinct biological activities.

Property Data
Systematic Name N-(pyridin-2-yl)piperidine-3-carboxamide
Synonyms N-(2-Pyridyl)nipecotamide; N-(2-Pyridinyl)-3-piperidinecarboxamide
Molecular Formula

Molecular Weight 205.26 g/mol
PubChem CID 119827169
InChIKey NWJQAESAOMBALN-UHFFFAOYSA-N
CAS Number Not widely listed for the free base; often synthesized de novo or referenced as a library scaffold.[1] (Related: 4-isomer CAS 110105-31-2).
H-Bond Donors 2 (Amide NH, Piperidine NH)
H-Bond Acceptors 3 (Amide O, Pyridine N, Piperidine N)
pKa (Predicted) ~8.5 (Piperidine NH), ~3.5 (Pyridine N)

Synthetic Methodology

The synthesis of N-(pyridin-2-yl)piperidine-3-carboxamide requires a protection-coupling-deprotection strategy to prevent self-polymerization of the piperidine amine.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond. The precursors are Nipecotic acid (Piperidine-3-carboxylic acid) and 2-Aminopyridine .

Step-by-Step Synthesis Protocol
Phase 1: Protection

Objective: Mask the secondary amine of nipecotic acid.

  • Reagents: Nipecotic acid (1.0 eq), Di-tert-butyl dicarbonate (

    
    , 1.1 eq), 
    
    
    
    (2.5 eq).
  • Solvent: Dioxane/Water (1:1).

  • Procedure: Stir at

    
     to RT for 12 hours. Acidify to pH 3 with 
    
    
    
    . Extract with EtOAc.
  • Product: N-Boc-nipecotic acid .

Phase 2: Amide Coupling (The Critical Step)

Objective: Form the amide bond between the carboxylic acid and the electron-deficient 2-aminopyridine. Note: 2-Aminopyridine is a poor nucleophile due to the electron-withdrawing pyridine ring. High-efficiency coupling agents are required.

  • Reagents: N-Boc-nipecotic acid (1.0 eq), 2-Aminopyridine (1.1 eq).

  • Coupling Agents: HATU (1.2 eq) and DIPEA (3.0 eq) are preferred over EDC/HOBt for higher yields.

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve N-Boc-nipecotic acid in DMF. Add DIPEA and HATU. Stir for 15 min to activate the acid (formation of the active ester).

    • Add 2-Aminopyridine.

    • Stir at

      
       for 12–24 hours (Heat is often needed for aminopyridines).
      
    • Workup: Dilute with water, extract with EtOAc, wash with brine/LiCl solution (to remove DMF).

  • Product: tert-butyl 3-((pyridin-2-yl)carbamoyl)piperidine-1-carboxylate .

Phase 3: Deprotection

Objective: Remove the Boc group to release the free piperidine.

  • Reagents: TFA (20% v/v in DCM) or 4M HCl in Dioxane.

  • Procedure: Stir at RT for 2 hours. Monitor by TLC (disappearance of non-polar spot) or LCMS.

  • Isolation: Evaporate solvent. Neutralize with

    
     or ion-exchange resin to obtain the free base, or isolate as the dihydrochloride salt.
    
Synthesis Logic Diagram

SynthesisPathway Start Nipecotic Acid (C6H11NO2) Step1 Protection (Boc2O, NaOH) Start->Step1 Inter1 N-Boc-Nipecotic Acid Step1->Inter1 Yield >90% Step2 Amide Coupling (HATU, DIPEA, 2-NH2-Py) Inter1->Step2 Inter2 Boc-Protected Amide Step2->Inter2 Yield ~70-80% Step3 Deprotection (TFA/DCM or HCl) Inter2->Step3 Final N-(pyridin-2-yl)piperidine- 3-carboxamide Step3->Final Quant.

Caption: Step-wise synthetic pathway from Nipecotic acid to the target scaffold using Boc-chemistry.

Medicinal Chemistry Applications

The N-(pyridin-2-yl)piperidine-3-carboxamide scaffold is a versatile template. Its value lies in the ability to functionalize the piperidine nitrogen (N1) to reach distinct binding pockets.

Functionalization Strategies
  • N-Alkylation/Acylation: The free piperidine nitrogen is a nucleophilic handle.

    • Targeting Cathepsin K: Acylation with sulfonyl chlorides (e.g., 4-methoxyphenylsulfonyl chloride) creates inhibitors that occupy the S2/S3 subsites of the protease.

    • Targeting Kinases: Coupling with acryloyl chloride yields covalent inhibitors (e.g., BTK inhibitors) where the acrylamide acts as a "warhead" for Cysteine residues.

Structural Activity Relationship (SAR)
  • Pyridine Ring: Acts as a hydrogen bond acceptor (via ring Nitrogen) and donor (via Amide NH). This motif often mimics the hinge-binding region of ATP in kinase active sites.

  • Piperidine Ring: Provides a semi-rigid linker that directs the vector of the substituents. The 3-position geometry is critical; (R)-isomers often show superior fit in chiral pockets compared to (S)-isomers.

Validated Biological Activities
  • Cathepsin K Inhibition: Derivatives of this scaffold (specifically sulfonamides at N1) have shown

    
     values in the nanomolar range (e.g., 0.08 µM) for inhibiting Cathepsin K, a target for osteoporosis.
    
  • Senescence Induction: N-arylpiperidine-3-carboxamides have been identified as inducers of senescence-like phenotypes in melanoma cells, offering a potential anticancer mechanism.

Mechanistic Diagram: Pharmacophore Interactions

Pharmacophore Core Piperidine Ring (Scaffold/Linker) C3 C3 Carboxamide Core->C3 Chiral Center N1 Piperidine Nitrogen (N1) (Variable Region) N1->Core Attached Target Biological Target (Kinase/Protease) N1->Target Solvent Exposed / Specificity Pocket Py Pyridine Ring (H-Bond Acceptor) C3->Py Amide Linker Py->Target Hinge Binding / Active Site

Caption: Pharmacophore map showing how the scaffold interacts with biological targets via the pyridine "anchor" and N1 "tail".

Experimental Protocols

Protocol A: Analytical Validation (LC-MS)

To verify the identity of the synthesized scaffold:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

  • Expected Mass:

    
    .
    
Protocol B: Chiral Resolution

Since the 3-position is chiral, separating enantiomers is often necessary.

  • Method: Chiral SFC (Supercritical Fluid Chromatography).

  • Column: Chiralpak AD-H or OD-H.

  • Co-solvent: MeOH or EtOH with 0.1% Diethylamine.

  • Rationale: The basic modifier (diethylamine) improves peak shape for the basic piperidine amine.

References

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Source: MDPI (Molecules), 2024. URL:[Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Source: PubMed Central (PMC), 2018. URL:[Link]

  • PubChem Compound Summary for CID 119827169: N-(pyridin-2-yl)piperidine-3-carboxamide. Source: PubChem.[1][2][3] URL:[Link]

  • Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Source: Bioorganic & Medicinal Chemistry Letters, 2018. URL:[Link]

Sources

Exploratory

Targeting the Ribosome and Kinome: A Technical Deep Dive into N-(pyridin-2-yl)piperidine-3-carboxamide Scaffolds

Topic: Biological targets of N-(pyridin-2-yl)piperidine-3-carboxamide analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The N-(pyridin-2-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological targets of N-(pyridin-2-yl)piperidine-3-carboxamide analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The N-(pyridin-2-yl)piperidine-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to interrogate diverse biological space ranging from canonical kinase active sites to complex ribosomal machinery. While historically associated with GPCR and hydrolase modulation, recent high-impact discoveries have repositioned this pharmacophore as a potent PCSK9 mRNA translation inhibitor and a Type I½ ALK kinase inhibitor .

This guide dissects the structure-activity relationships (SAR), mechanistic underpinnings, and experimental protocols required to exploit this scaffold. We move beyond simple binding affinity to explore how specific stereochemical and electronic configurations of the piperidine-pyridine axis dictate target selectivity between the ribosome exit tunnel and the ATP-binding pocket of tyrosine kinases.

Chemical Biology & Pharmacophore Analysis[1]

The core architecture of N-(pyridin-2-yl)piperidine-3-carboxamide consists of a chiral piperidine ring linked via an amide bond to a pyridine moiety. This arrangement offers three critical interaction vectors:

  • The Pyridine "Cap": Acts as a monodentate or bidentate hydrogen bond acceptor. In kinase targets, this often interacts with the hinge region (e.g., Met residues).

  • The Piperidine Core: Provides a semi-rigid scaffold that directs the vectors of the substituents. The C3-chiral center is the "selectivity switch"—the (R) and (S) enantiomers often exhibit orthogonal biological profiles.

  • The Amide Linker: A hydrogen bond donor/acceptor motif that facilitates water-mediated bridges or direct backbone interactions.

Structural Logic Diagram

The following diagram illustrates the pharmacophore nodes and their functional roles in binding.

Pharmacophore Scaffold N-(pyridin-2-yl) piperidine-3-carboxamide Pyridine Pyridine Ring (H-Bond Acceptor) Scaffold->Pyridine Piperidine Piperidine Ring (Hydrophobic/Shape) Scaffold->Piperidine Amide Amide Linker (H-Bond Donor/Acceptor) Scaffold->Amide Target_ALK Target: ALK Kinase (ATP Pocket Binder) Pyridine->Target_ALK Hinge Binding Target_PCSK9 Target: PCSK9 Ribosome (Stalls Translation) Piperidine->Target_PCSK9 Exit Tunnel Fit Amide->Target_ALK DFG Interaction

Caption: Pharmacophore dissection showing how specific structural motifs map to distinct biological targets.

Primary Target: PCSK9 mRNA Translation Inhibition

Compound Class: PF-06446846 Analogs Mechanism: Ribosome Stalling (Non-Canonical)

The most groundbreaking application of this scaffold is the inhibition of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) , a key regulator of LDL cholesterol. Unlike monoclonal antibodies that sequester secreted PCSK9, analogs of this scaffold (specifically N-substituted piperidines) act intracellularly by stalling the ribosome.

Mechanism of Action

The molecule binds to the 80S ribosome within the exit tunnel. It does not inhibit general translation. Instead, it selectively stalls the ribosome only when it is synthesizing the specific amino acid sequence of the PCSK9 N-terminus (specifically around codon 34).

  • Selectivity Filter: The compound exploits the specific geometry of the nascent PCSK9 peptide chain within the exit tunnel.

  • Binding Site: The piperidine-pyridine moiety wedges into a pocket formed by the ribosomal RNA and the nascent peptide, creating a steric block that prevents elongation.

Quantitative Data: PF-06446846 Profile
ParameterValueNotes
Target PCSK9 TranslationSelective ribosome stalling
IC50 (Cellular) 0.3 µMInhibition of PCSK9 secretion in Huh7 cells
Selectivity >100-foldvs. Global protein synthesis
In Vivo Efficacy Dose-dependentLowers plasma PCSK9 & LDL-C in rats

Secondary Target: ALK Kinase Inhibition

Compound Class: Piperidine Carboxamide ALK Inhibitors Mechanism: Type I½ ATP-Competitive Inhibition

In oncology, this scaffold serves as a template for inhibiting Anaplastic Lymphoma Kinase (ALK) , a driver in Non-Small Cell Lung Cancer (NSCLC).[1][2]

Binding Mode

Crystallographic studies (e.g., PDB 4DCE) reveal that the pyridine ring interacts with the kinase hinge region. The piperidine-3-carboxamide core orients substituents into the hydrophobic back pocket (selectivity pocket), often inducing a "DFG-shifted" conformation.

  • Key Interaction: The amide nitrogen forms a hydrogen bond with the backbone of the hinge residue (e.g., Met1199).

  • Optimization: Substitution on the piperidine nitrogen (e.g., with a benzyl or heteroaryl group) is critical for filling the hydrophobic pocket and achieving nanomolar potency.

Emerging Target: Melanoma Senescence Induction

Compound Class: N-arylpiperidine-3-carboxamides Mechanism: Phenotypic Senescence (p53/p21 Activation)

Recent phenotypic screens identified this scaffold as a driver of senescence in melanoma cells (A375 line). Unlike apoptosis, these compounds force cancer cells into a permanent cell-cycle arrest.

  • Pathway: Activation of the p53/p21 axis, potentially via modulation of 14-3-3 proteins or PI3K/PTEN signaling interference.

  • SAR Insight: The pyridine ring is superior to a benzene ring in this position for inducing the senescence phenotype, likely due to improved solubility and specific electronic interactions with the unknown effector protein.

Signaling Pathway Diagram

The following DOT diagram outlines the hypothesized mechanism for senescence induction.

SenescencePathway Compound N-(pyridin-2-yl) piperidine-3-carboxamide UnknownTarget Target X (e.g., 14-3-3 / PI3K) Compound->UnknownTarget Binding p53 p53 Stabilization UnknownTarget->p53 Signal Transduction p21 p21 (CDKN1A) Upregulation p53->p21 Transcription CDK2 CDK2/Cyclin E p21->CDK2 Inhibition Rb Rb Hypophosphorylation CDK2->Rb Blocks Phos. Senescence Cellular Senescence (Growth Arrest) Rb->Senescence Induction

Caption: Proposed signaling cascade leading from scaffold binding to melanoma cell senescence.

Experimental Protocols

A. Synthesis of N-(pyridin-2-yl)piperidine-3-carboxamide Analogs

Objective: To synthesize the core scaffold via amide coupling.

Reagents:

  • (R)- or (S)-N-Boc-nipecotic acid (Piperidine-3-carboxylic acid)

  • 2-Aminopyridine derivative

  • Coupling Agent: HATU or EDCI/HOAt

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF or DCM

Protocol:

  • Activation: Dissolve N-Boc-nipecotic acid (1.0 eq) in dry DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at 0°C for 15 minutes to activate the carboxylic acid.

  • Coupling: Add the 2-aminopyridine (1.1 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine. Dry over Na2SO4 and concentrate.

  • Deprotection: Dissolve the crude intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour to remove the Boc group. Concentrate and purify via reverse-phase HPLC.

    • Validation: Verify structure via 1H-NMR (distinct pyridine protons at δ 8.0–8.5 ppm) and LC-MS.

B. PCSK9 Ribosome Stalling Assay (In Vitro)

Objective: To verify if an analog inhibits PCSK9 translation via the ribosome stalling mechanism.

Methodology:

  • Construct: Use a reporter plasmid containing the N-terminal sequence of PCSK9 (first 35 amino acids) fused to a Luciferase gene (PCSK9-Luc).

  • Transfection: Transfect Huh7 (hepatocyte) cells with the PCSK9-Luc plasmid.

  • Treatment: Treat cells with the test compound (0.01 – 10 µM) for 24 hours.

  • Control: Use a generic CMV-Luciferase construct (lacking PCSK9 sequence) to rule out general translation inhibition.

  • Readout: Measure Luciferase activity. A specific hit will reduce PCSK9-Luc signal without affecting the Control-Luc signal.

    • Positive Control: PF-06446846 (0.5 µM).

References

  • Lintner, N. G., et al. (2017).[3] "Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain."[4][3] PLoS Biology, 15(3), e2001882.[3] Link

  • Bryan, M. C., et al. (2012).[5] "Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors."[5] Journal of Medicinal Chemistry, 55(4), 1698-1705. Link

  • Lee, J. Y., et al. (2021). "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities." ACS Omega, 6(12), 8368–8380. Link

  • Bresler, S. C., et al. (2019). "PCSK9 inhibitors: from nature to medicine." Nature Reviews Drug Discovery, 18, 553–575. Link

  • Whittington, D. A., et al. (2012).[5] "Crystal structure of human anaplastic lymphoma kinase in complex with a piperidine-carboxamide inhibitor."[5] RCSB Protein Data Bank, PDB ID: 4DCE. Link

Sources

Foundational

An In-Depth Technical Guide on the Role of the Pyridine Ring in Piperidine-3-Carboxamide Bioactivity

Abstract The piperidine-3-carboxamide scaffold is a well-established privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its synthetic tractability and favorable...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine-3-carboxamide scaffold is a well-established privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its synthetic tractability and favorable physicochemical properties make it an attractive starting point for drug discovery campaigns. A frequent and highly effective modification to this scaffold is the incorporation of a pyridine ring. This guide provides an in-depth technical analysis of the multifaceted roles the pyridine ring plays in modulating the bioactivity of piperidine-3-carboxamide derivatives. We will explore its fundamental physicochemical properties and delve into its profound influence on pharmacodynamic and pharmacokinetic profiles, supported by mechanistic insights, structure-activity relationship (SAR) data, and detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful structural combination in their own discovery efforts.

Foundational Principles: The Two Key Players

The Piperidine-3-Carboxamide Scaffold: A Versatile Core

The piperidine ring, a saturated six-membered heterocycle, is a cornerstone of pharmaceutical design, present in a multitude of approved drugs.[4][5] When functionalized with a carboxamide group at the 3-position, it creates a versatile scaffold with several key advantages:

  • Defined 3D Geometry: The chair conformation of the piperidine ring allows for precise spatial positioning of substituents, enabling tailored interactions with biological targets.

  • Chirality: The C3 position is a chiral center, allowing for enantioselective interactions which can be critical for potency and selectivity.[1]

  • Synthetic Accessibility: A wealth of established synthetic methods, including the hydrogenation of pyridine precursors and various cyclization strategies, facilitates the creation of diverse analog libraries.[5][6]

  • Modulation of Physicochemical Properties: The piperidine nitrogen can be functionalized to tune properties like basicity, solubility, and metabolic stability.

The Pyridine Ring: A Bioactive Powerhouse

Pyridine, an aromatic isostere of benzene where one CH group is replaced by a nitrogen atom, is far more than a simple aromatic spacer.[7][8] Its unique electronic properties make it a "privileged scaffold" in its own right.[7][9]

  • Basicity and pKa: The lone pair of electrons on the nitrogen atom confers basicity (pKa of pyridinium is ~5.23), allowing for salt formation which can dramatically improve aqueous solubility.[8][10]

  • Hydrogen Bonding: The nitrogen atom is a strong hydrogen bond acceptor, a critical interaction for anchoring a molecule within a target's active site.[11][12][13]

  • Dipole Moment: Unlike benzene, pyridine has a significant dipole moment due to the electronegativity of the nitrogen, influencing long-range electrostatic interactions with protein targets.[8]

  • Metabolic Properties: The nitrogen atom can influence metabolic pathways, sometimes blocking sites of metabolism that would be susceptible on a corresponding phenyl ring.[14]

The strategic combination of these two scaffolds results in molecules where the pyridine ring can profoundly influence biological activity through a variety of mechanisms.

The Pyridine Ring's Impact on Pharmacodynamics (PD)

The introduction of a pyridine ring into a piperidine-3-carboxamide derivative directly influences how the molecule interacts with its biological target. This is achieved through a combination of specific, directional interactions and modulation of the molecule's overall electronic character.

The Critical Role of the Nitrogen as a Hydrogen Bond Acceptor

One of the most significant contributions of the pyridine ring is its ability to act as a potent hydrogen bond acceptor. In many enzyme active sites or receptor binding pockets, amino acid residues like serine, threonine, or backbone amides provide hydrogen bond donors. The pyridine nitrogen is ideally positioned to form a strong, directional hydrogen bond, anchoring the ligand in a favorable conformation for high-affinity binding.

A compelling example is seen in the development of certain kinase inhibitors, where the pyridine nitrogen often forms a key hydrogen bond with the "hinge" region of the kinase, a conserved sequence of amino acids that is critical for ATP binding.[11]

The "Nitrogen Effect": How Positional Isomers Dictate Activity

The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-position) is not a trivial structural change. It dramatically alters the vector of the hydrogen bond accepting lone pair and the overall electronic distribution of the ring, which can lead to sharp cliffs in the structure-activity relationship (SAR).[15][16]

In the development of Farnesyltransferase (FTase) inhibitors, it was discovered that an N-1 substituted (3-pyridylmethyl) group was essential for activity. Changing the nitrogen to the 2- or 4-position (compound 9 in the study) resulted in a complete loss of FTase inhibition, highlighting the stringent geometric and electronic requirements for target engagement.[16]

SAR_Nitrogen_Position cluster_piperidine Piperidine-3-Carboxamide Core cluster_pyridine Pyridine Isomers cluster_activity Biological Activity Piperidine Core Scaffold Pyridyl_3 3-Pyridyl Piperidine->Pyridyl_3 Linker Pyridyl_2 2-Pyridyl Piperidine->Pyridyl_2 Linker Pyridyl_4 4-Pyridyl Piperidine->Pyridyl_4 Linker High_Activity High Potency Pyridyl_3->High_Activity Correct H-bond vector Favorable electronics Low_Activity Inactive Pyridyl_2->Low_Activity Incorrect H-bond vector Pyridyl_4->Low_Activity Steric clash or poor electronics

Modulation of Aromatic and Electronic Interactions

Beyond hydrogen bonding, the pyridine ring engages in other crucial non-covalent interactions:

  • π-π Stacking: The electron-deficient nature of the pyridine ring allows it to form favorable stacking interactions with electron-rich aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine.

  • Cation-π Interactions: The electron-deficient π-system can also interact favorably with cationic residues such as lysine or arginine.

These interactions help to properly orient the molecule within the binding site and contribute significantly to the overall binding affinity.

The Pyridine Ring's Impact on Pharmacokinetics (PK)

A potent molecule is only useful if it can reach its target in the body. The pyridine ring is a powerful tool for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.

Enhancing Aqueous Solubility

A common challenge in drug development is poor aqueous solubility, which can limit absorption and bioavailability. The basic nitrogen atom of the pyridine ring provides a handle for significantly improving solubility.[12][17] At physiological pH, the pyridine can be protonated, forming a pyridinium salt which is generally much more soluble than the neutral parent molecule. This is a key advantage over a non-ionizable phenyl ring.[12]

Modulating Metabolic Stability

Metabolic stability is a critical parameter for ensuring a drug has a sufficient half-life to be effective. Replacing a phenyl ring with a pyridine ring can block potential sites of oxidative metabolism by Cytochrome P450 (CYP) enzymes. The nitrogen atom and the electron-deficient nature of the ring make it less susceptible to the electrophilic attack that often initiates metabolism.

Table 1: Comparative Physicochemical Properties

Property Benzene Ring Pyridine Ring Implication for Drug Design
pKa N/A ~5.23 (of conjugate acid)[8] Enables salt formation, improving solubility.[12][17]
Solubility Low in water Miscible with water[17] Improved bioavailability and formulation options.
H-Bonding π-system (weak acceptor) Nitrogen lone pair (strong acceptor)[12] Key for high-affinity target binding.[13]
Dipole Moment 0 D ~2.2 D[8] Influences long-range interactions and crystal packing.

| Metabolic Profile | Susceptible to oxidation | Generally more stable | Can increase drug half-life.[14] |

Case Study: Niraparib (Zejula®)

Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of ovarian cancer.[18][19] Its structure, 2-[4-[(3S)-3-Piperidyl]phenyl]indazole-7-carboxamide, is a perfect illustration of the principles discussed.

While the core is an indazole-7-carboxamide, the piperidine ring attached to the phenyl group is crucial for its activity. In related series, the incorporation of a pyridine ring has been extensively studied. The development of Niraparib involved a chemo-enzymatic synthesis to obtain the chiral piperidine intermediate, highlighting the importance of this specific fragment for its therapeutic effect.[20] The piperidine moiety correctly positions the molecule within the PARP active site. The basic nitrogen of the piperidine is also critical for its pharmacokinetic profile.

Experimental Protocols for SAR Elucidation

Developing a robust Structure-Activity Relationship (SAR) requires systematic synthesis and testing of analogs.

Protocol: Synthesis of a Pyridyl-Piperidine-3-Carboxamide Analog

This protocol outlines a general route for coupling a pyridine-containing amine to a piperidine-3-carboxylic acid core.

Objective: To synthesize (R)-N-(pyridin-2-ylmethyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide.

Materials:

  • (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid

  • 2-(Aminomethyl)pyridine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Reactant Setup: To a solution of (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM, add 2-(aminomethyl)pyridine (1.1 eq).

  • Coupling Agent Addition: Add EDCI (1.5 eq) and DMAP (0.1 eq) to the reaction mixture. Rationale: EDCI is a water-soluble carbodiimide that activates the carboxylic acid for amide bond formation. DMAP serves as a catalyst to accelerate the reaction.

  • Reaction: Stir the mixture at room temperature for 2 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). Rationale: The bicarbonate wash removes unreacted acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[21]

Synthesis_Workflow Start Piperidine-3-Carboxylic Acid + Pyridyl Amine Coupling Amide Coupling (EDCI, DMAP, DCM) Start->Coupling Workup Aqueous Workup (NaHCO3, Brine) Coupling->Workup Purification Purification (Flash Chromatography) Workup->Purification Product Final Product: Pyridyl-Piperidine-3-Carboxamide Purification->Product Analysis Characterization (NMR, HRMS) Product->Analysis

Protocol: In Vitro Bioactivity Assessment (Example: Kinase Inhibition Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compound stock solution (in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well microplates

Procedure:

  • Compound Plating: Serially dilute the test compound in DMSO and then in assay buffer. Dispense the diluted compounds into a 384-well plate. Rationale: A serial dilution series allows for the determination of a dose-response curve.

  • Enzyme Addition: Add the target kinase to each well containing the test compound and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of product formed (or ATP consumed) using a suitable detection reagent and a plate reader. Rationale: The ADP-Glo™ system measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Conclusion and Future Perspectives

The incorporation of a pyridine ring is a powerful and validated strategy in the design of bioactive piperidine-3-carboxamide derivatives. Its ability to act as a strong hydrogen bond acceptor, modulate physicochemical properties like solubility, and enhance metabolic stability makes it an indispensable tool for medicinal chemists.[12][14][17] Structure-activity relationship studies consistently demonstrate that the placement of the pyridine nitrogen is critical and can be the deciding factor between a potent and an inactive compound.[15][16] As our understanding of drug-target interactions becomes more sophisticated through structural biology and computational modeling, the rational design of molecules featuring the pyridyl-piperidine-carboxamide motif will continue to yield novel and effective therapeutic agents across a wide range of diseases.

References

  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

  • Oh, S., Kwon, D. Y., Choi, I., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571.

  • Gomtsyan, A., et al. (2024). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI.

  • Song, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.

  • Slideshare. (2015). Pyridine: Synthesis, reactions and medicinal uses.

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12, 15385-15406.

  • Taylor & Francis Online. Pyridine – Knowledge and References.

  • Wikipedia. Pyridine.

  • Chem-Impex. 1-N-Boc-piperidine-3-carboxamide.

  • ACS Publications. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters.

  • PubMed. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.

  • ResearchGate. Effect of pyridine on key pharmacological parameters.

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI.

  • Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis.

  • PubMed. (2002). Role of pyridine hydrogen-bonding sites in recognition of basic amino acid side chains.

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.

  • ResearchGate. Pyridine and dihydropyridine ring system in medicinally important natural products.

  • Duda-Madej, A., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6524.

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.

  • Ishida, H., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry.

  • Rowan University. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors.

  • ResearchGate. Structure–activity relationship of piperidine derivatives with...

  • Wikipedia. Niraparib.

  • ResearchGate. Structure-activity relationships in vitro.

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • ResearchGate. (2024). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.

  • PubMed. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation.

  • White Rose Research Online. (2022). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines.

  • ResearchGate. (2025). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.

  • PubMed. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors.

  • NIH. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

  • ResearchGate. a The molecular structure of niraparib. b Cells were incubated with...

Sources

Exploratory

N-(pyridin-2-yl)piperidine-3-carboxamide molecular weight and formula

Technical Monograph: Physicochemical Profiling and Synthetic Architectures of N-(pyridin-2-yl)piperidine-3-carboxamide Part 1: Executive Summary & Molecular Identity N-(pyridin-2-yl)piperidine-3-carboxamide represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Architectures of N-(pyridin-2-yl)piperidine-3-carboxamide

Part 1: Executive Summary & Molecular Identity

N-(pyridin-2-yl)piperidine-3-carboxamide represents a "privileged scaffold" in medicinal chemistry. It fuses a saturated piperidine ring (nipecotic acid moiety) with an aromatic pyridine system via a carboxamide linker. This architecture is a critical pharmacophore found in inhibitors of PCSK9 (lipid metabolism), Janus Kinases (JAK) , and GABA transporters (GAT) .

Its amphiphilic nature—combining a basic secondary amine (piperidine) with a hydrogen-bond accepting pyridine—makes it an ideal fragment for exploring protein binding pockets that require both hydrophobic interaction and directional hydrogen bonding.

Physicochemical Data Profile
PropertyValueUnitTechnical Note
Molecular Formula C₁₁H₁₅N₃O --
Molecular Weight 205.26 g/mol Average mass (Free Base)
Monoisotopic Mass 205.1215 DaFor High-Res MS (HRMS) validation
CAS Registry Number Fragment-dependent-Often synthesized in situ; see derivatives (e.g., 119827169)
Topological Polar Surface Area (TPSA) ~55-65ŲGood oral bioavailability predictor (<140 Ų)
cLogP ~0.4 - 0.9-Highly permeable; crosses blood-brain barrier (BBB)
pKa (Piperidine NH) ~10.5-Exists as a cation at physiological pH (7.[1][2][3]4)
pKa (Pyridine N) ~5.2-Weakly basic

Part 2: Synthetic Methodology (The "How-To")

Direct Autonomy Statement: Standard amide couplings between nipecotic acid and 2-aminopyridine are prone to failure due to two factors:

  • Self-Polymerization: The secondary amine of nipecotic acid will react with its own activated carboxylate if not protected.

  • Nucleophilicity Issues: The exocyclic amine of 2-aminopyridine is electron-deficient and poorly nucleophilic compared to aliphatic amines.

Therefore, the only robust protocol involves a Protection-Activation-Deprotection strategy.

Experimental Workflow Diagram

Synthesis Reactant1 Nipecotic Acid (Piperidine-3-COOH) Inter1 N-Boc-Nipecotic Acid Reactant1->Inter1 Protection (Step 1) Reactant2 Boc-Anhydride Reactant2->Inter1 Inter2 Boc-Protected Intermediate Inter1->Inter2 Amide Coupling (Step 2) Reactant3 2-Aminopyridine Reactant3->Inter2 Coupling Coupling Agent (HATU or POCl3) Coupling->Inter2 Product Final Product (Free Base or Salt) Inter2->Product Acid Hydrolysis (Step 3) Deprotect TFA or HCl (Deprotection) Deprotect->Product

Caption: Three-stage synthetic pathway ensuring regioselectivity and preventing polymerization.

Detailed Protocol

Step 1: Nitrogen Protection (Boc-Strategy) Rationale: Essential to mask the piperidine nitrogen.

  • Dissolve nipecotic acid (1.0 eq) in 1:1 Dioxane/Water.

  • Add NaOH (2.0 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C.

  • Stir at Room Temperature (RT) for 12h.

  • Workup: Acidify to pH 3 with 1N HCl, extract with Ethyl Acetate. The product, N-Boc-nipecotic acid, is usually a white solid.

Step 2: The Difficult Coupling (Activation) Rationale: 2-Aminopyridine is a weak nucleophile. Standard EDC/HOBt often fails or gives low yields. HATU or the Phosphorus Oxychloride (POCl₃) method is preferred.

  • Reagents: Dissolve N-Boc-nipecotic acid (1.0 eq) in dry DMF.

  • Base: Add DIPEA (Diisopropylethylamine) (3.0 eq).

  • Activation: Add HATU (1.2 eq) and stir for 15 mins to form the active ester.

  • Addition: Add 2-aminopyridine (1.2 eq).

  • Reaction: Stir at 60°C for 4–6 hours. (Heat is often required for aminopyridines).

  • QC Check: Monitor via TLC (50% EtOAc/Hexane). Look for the disappearance of the acid spot.

Step 3: Deprotection & Salt Formation

  • Dissolve the intermediate in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM).

  • Stir for 1 hour at RT.

  • Isolation: Evaporate volatiles. The residue is the TFA salt.

  • Free Base Conversion (Optional): Redissolve in DCM, wash with Saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Part 3: Structural Analysis & Validation (Self-Validating Systems)

To ensure the product is correct, you must validate the regiochemistry (amide bond formation vs. ring nitrogen acylation).

Proton NMR (¹H-NMR) Signature (DMSO-d₆)
  • Amide Proton (-CONH-): Look for a broad singlet downfield, typically 9.5 – 10.5 ppm . If this is missing, the coupling failed.

  • Pyridine Ring: Four distinct aromatic protons. The proton at the C3 position (adjacent to the amide N) often shifts downfield due to the deshielding effect of the carbonyl.

  • Piperidine Ring:

    • C3-H (Chiral center): A multiplet around 2.5 – 2.8 ppm .

    • NH (Piperidine): If isolated as a salt, a broad singlet at 8.0 – 9.0 ppm (exchangeable with D₂O).

Mass Spectrometry (LC-MS)
  • Expected [M+H]⁺: 206.13.

  • Fragmentation Pattern: High collision energy often cleaves the amide bond, showing a fragment at m/z ~112 (nipecotic acid fragment) and m/z ~95 (aminopyridine).

Part 4: Medicinal Chemistry Context

This molecule is rarely a final drug but is a high-value Intermediate .

  • Kinase Inhibition: The pyridine nitrogen can act as a hinge binder in ATP-competitive inhibitors.

  • PCSK9 Inhibitors: Derivatives where the piperidine nitrogen is substituted (e.g., with biphenyl groups) have shown efficacy in lowering LDL cholesterol by inhibiting the PCSK9 translation or protein-protein interaction [1].

  • GABA Transporters: Nipecotic acid derivatives are classic GAT inhibitors.[4] The addition of the pyridine ring modifies the lipophilicity, allowing better penetration into the CNS compared to nipecotic acid alone [2].

References

  • Londregan, A. T., et al. (2018).[5] "Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9."[5][6] Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685-3688.[5]

  • Lutz, T., et al. (2018).[5] "Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives... as potent GABA uptake inhibitors."[7][8] Bioorganic & Medicinal Chemistry, 26(23).

  • PubChem. (n.d.). "N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride."[3] National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Cytotoxicity Profiling of N-(pyridin-2-yl)piperidine-3-carboxamide

Introduction & Chemical Context The compound N-(pyridin-2-yl)piperidine-3-carboxamide represents a privileged scaffold in medicinal chemistry, often serving as a core pharmacophore for kinase inhibitors, senescence induc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The compound N-(pyridin-2-yl)piperidine-3-carboxamide represents a privileged scaffold in medicinal chemistry, often serving as a core pharmacophore for kinase inhibitors, senescence inducers, and proteasome modulators. Its structure features a piperidine ring (providing sp3 character and solubility) linked via an amide bond to a pyridine ring (a common hydrogen bond acceptor in active sites).

Unlike established drugs with known toxicity profiles, this compound typically occupies the "Hit-to-Lead" stage. Therefore, the primary objective of in vitro testing is not merely to establish lethality, but to distinguish specific pharmacological efficacy (e.g., senescence induction, kinase inhibition) from off-target general cytotoxicity .

Chemical Properties & Handling
  • Molecular Weight: ~205.26 g/mol (Calculated for C11H15N3O)

  • Solubility: The secondary amine (piperidine) and pyridine ring render the molecule basic. It is generally soluble in DMSO (Dimethyl Sulfoxide) up to 50-100 mM. Aqueous solubility is pH-dependent; it is highly soluble in acidic buffers but may precipitate in neutral phosphate-buffered saline (PBS) at high concentrations (>100 µM).

  • Stability: The carboxamide linkage is hydrolytically stable under standard cell culture conditions (pH 7.4, 37°C).

Experimental Design Strategy

To generate robust, reproducible data, we employ a Multiparametric Cytotoxicity Profiling approach. A single endpoint (e.g., MTT) is often insufficient for this scaffold because piperidine derivatives can induce metabolic quiescence (senescence) without immediate cell death, leading to false-negative cytotoxicity results in metabolic assays.

A. Cell Line Selection
Cell TypeSpecific LineRationale
Metabolic Proxy HepG2 (Human Liver Cancer)High metabolic activity; standard model for predicting hepatotoxicity.
Target Tissue A375 (Melanoma)Known sensitivity to piperidine-carboxamide scaffolds (senescence induction).[1]
Normal Control HUVEC or BJ Fibroblasts Essential for calculating the Selectivity Index (SI) .
B. Assay Selection: The "Dual-Readout" Protocol

We recommend a multiplexed approach to decouple metabolic activity from membrane integrity:

  • Primary Readout (Metabolism): Resazurin (Alamar Blue) or CCK-8 .

    • Why: Superior sensitivity to MTT; non-destructive (allows subsequent assays).

  • Secondary Readout (Membrane Integrity): LDH Release or Propidium Iodide (PI) staining.

    • Why: Confirms necrosis/lysis. A compound may reduce metabolic signal (cytostatic) without rupturing membranes (cytotoxic).

Detailed Protocol: Resazurin Reduction Assay

Phase 1: Reagent Preparation

1. Compound Stock Solution (20 mM)

  • Weigh 4.1 mg of N-(pyridin-2-yl)piperidine-3-carboxamide.

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO.

  • Critical: Vortex for 1 minute. Inspect for clarity. If turbid, sonicate for 5 minutes at 37°C.

  • Aliquot (50 µL) and store at -20°C. Avoid freeze-thaw cycles.

2. Assay Medium

  • Prepare culture medium (e.g., DMEM + 10% FBS) containing 0.5% DMSO (Vehicle Control).

  • Note: The final DMSO concentration in cell wells must not exceed 0.5% (v/v) to avoid solvent toxicity.

Phase 2: Cell Seeding (Day 0)
  • Harvest cells at 80-90% confluency.

  • Count cells using Trypan Blue exclusion (viability >95% required).

  • Dilute cells to the optimal seeding density:

    • HepG2: 10,000 cells/well

    • A375: 5,000 cells/well (Faster growing)

  • Dispense 100 µL/well into a black-walled, clear-bottom 96-well plate.

  • Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL sterile PBS; do not use these for data.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Phase 3: Compound Treatment (Day 1)
  • Serial Dilution: Prepare a 1000x master plate in DMSO, then dilute 1:200 into media to create 5x working solutions.

    • Range: 0.01 µM to 100 µM (Half-log steps: 0.01, 0.03, 0.1, 0.3, 1, 3, 10, 30, 100 µM).

  • Remove old media from the cell plate (carefully, or use a flick-wash technique for adherent cells).

  • Add 100 µL of the compound-containing medium to triplicate wells.

  • Controls:

    • Negative Control: Media + 0.5% DMSO (0% kill).

    • Positive Control: 10 µM Staurosporine or 1% Triton X-100 (100% kill).

    • Blank: Media only (no cells).

Phase 4: Readout (Day 3 / 48h Exposure)
  • Prepare Resazurin solution (e.g., 0.15 mg/mL in PBS).

  • Add 20 µL of Resazurin solution directly to each well (final volume 120 µL).

  • Incubate for 2-4 hours at 37°C.

  • Measure Fluorescence: Ex 560 nm / Em 590 nm .

Workflow Visualization

The following diagram illustrates the critical path for the cytotoxicity workflow, highlighting the decision points for distinguishing cytostatic from cytotoxic effects.

CytotoxicityWorkflow Stock Compound Stock (20mM in DMSO) Dilution Serial Dilution (0.01 - 100 µM) Stock->Dilution Seeding Cell Seeding (HepG2 / A375) Wait 24h Exposure Exposure (24h - 72h) Seeding->Exposure Dilution->Exposure Assay Multiplex Assay Exposure->Assay Decision Metabolic Signal (Resazurin) Assay->Decision Cytostatic Check Membrane (LDH / PI) Decision->Cytostatic Signal Low but Cells Intact? Analysis Calculate IC50 & Selectivity Index Decision->Analysis Signal < 50% Cytostatic->Analysis Confirm Mechanism

Figure 1: Experimental workflow for distinguishing general cytotoxicity from specific anti-proliferative effects.

Mechanistic Insight & Data Analysis[2][3]

Calculating IC50

Use a 4-parameter logistic (4PL) regression model:



  • X: Log of concentration.

  • Y: Normalized fluorescence (% of Vehicle Control).

Interpreting the Piperidine-Carboxamide Scaffold

This specific scaffold often engages the Senescence-Associated Secretory Phenotype (SASP) pathway or inhibits kinases (e.g., ALK, CDK).

  • Scenario A (General Toxicity): Sharp drop in viability at >10 µM across all cell lines (HepG2 and HUVEC). Mechanism: Likely mitochondrial depolarization.

  • Scenario B (Specific Activity): Potent IC50 (<1 µM) in A375 (Melanoma) but high IC50 (>50 µM) in HUVEC. Mechanism: Targeted inhibition or senescence induction.

Mechanism Compound N-(pyridin-2-yl) piperidine-3-carboxamide Target Target Engagement (Kinase / Proteasome) Compound->Target Specific ROS ROS Generation (Off-Target) Compound->ROS High Dose (>50µM) Senescence Senescence (p16/p21 activation) Target->Senescence Melanoma (A375) Apoptosis Apoptosis (Caspase 3/7) Target->Apoptosis Susceptible Cells Mito Mitochondrial Dysfunction ROS->Mito Mito->Apoptosis Necrosis/Lysis

Figure 2: Potential signaling pathways. The scaffold may induce specific senescence or general oxidative stress depending on concentration.

Troubleshooting & Expert Tips

  • Solubility Crash: If the compound precipitates in media (cloudiness visible under microscope), the IC50 is invalid.

    • Solution: Pre-dilute the compound in culture media without FBS first, then add FBS, or lower the maximum concentration tested.

  • The "Piperidine pH" Effect: Piperidines are basic. At high concentrations (>100 µM), they can alter the pH of the microenvironment in the well, turning phenol red media purple.

    • Solution: Use HEPES-buffered media to maintain physiological pH during the 48h exposure.

  • Fluorescence Interference: The pyridine ring can sometimes fluoresce or quench.

    • Validation: Run a "No-Cell Control" (Media + Compound + Resazurin) to check for background signal interference.

References

  • Oh, S., et al. (2021). "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities."[2] ACS Medicinal Chemistry Letters.

  • Londregan, A. T., et al. (2018). "Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9."[3] Bioorganic & Medicinal Chemistry Letters.

  • OECD Guidelines for the Testing of Chemicals. "Test No. 432: In Vitro 3T3 NRU Phototoxicity Test." (Standard reference for cytotoxicity protocols).

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Application

Application Note: Preparation of N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride salt

Abstract & Strategic Overview This application note details the optimized protocol for synthesizing N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride , a privileged scaffold in medicinal chemistry often utilized i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized protocol for synthesizing N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride , a privileged scaffold in medicinal chemistry often utilized in the development of PARP, PCSK9, and kinase inhibitors (e.g., ERK/ALK).

The Synthetic Challenge

The synthesis presents two specific chemoselective challenges that this protocol addresses:

  • Nucleophilicity Bottleneck: The coupling partner, 2-aminopyridine , is a notoriously poor nucleophile due to the electron-withdrawing nature of the pyridine nitrogen and potential intramolecular hydrogen bonding. Standard carbodiimide couplings (EDC/HOBt) often result in stalled reactions or low yields.

  • Salt Stoichiometry: The target is a dihydrochloride (2HCl) salt. While the piperidine nitrogen is highly basic (pKa ~11), the pyridine nitrogen is weakly basic (pKa ~5.2). Isolating the stoichiometric 2HCl salt requires anhydrous conditions to prevent the dissociation of the labile pyridine hydrochloride component.

The Solution

We utilize a HATU-mediated high-efficiency coupling strategy to overcome the low reactivity of the aminopyridine, followed by a non-aqueous acidic deprotection to precipitate the stable dihydrochloride salt directly.

Chemical Reaction Workflow

The synthesis proceeds in two distinct phases: Amide Coupling followed by Deprotection/Salt Formation.

SynthesisWorkflow Start 1-Boc-piperidine-3-carboxylic acid (Starting Material) Inter Intermediate: tert-butyl 3-((pyridin-2-yl)carbamoyl) piperidine-1-carboxylate Start->Inter Step 1: Amide Coupling (DMF, RT, 16h) Reagent 2-Aminopyridine + HATU / DIPEA Reagent->Inter Product Target Product: N-(pyridin-2-yl)piperidine-3-carboxamide Dihydrochloride (2HCl) Inter->Product Step 2: Deprotection (Precipitation) Deprotect 4M HCl in Dioxane (Anhydrous)

Figure 1: Synthetic workflow for the preparation of N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride.

Detailed Protocols

Phase 1: Amide Coupling

Objective: Covalent attachment of the electron-deficient 2-aminopyridine to the protected piperidine core.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
1-Boc-piperidine-3-carboxylic acid 229.271.0Limiting Reagent
2-Aminopyridine 94.111.2Nucleophile
HATU 380.231.5Coupling Agent
DIPEA (Hünig's Base) 129.243.0Base
DMF (Anhydrous) -10 volSolvent
Experimental Procedure
  • Activation: In a dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (10 mL per gram of substrate).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.5 equiv) in a single portion. The solution typically turns yellow/orange. Stir for 15 minutes to generate the active ester (O-At ester).

    • Expert Note: We use HATU over EDC because the 7-azabenzotriazole moiety accelerates the reaction with unreactive amines like 2-aminopyridine.

  • Amine Addition: Add 2-aminopyridine (1.2 equiv).

  • Reaction: Seal the flask under nitrogen/argon and stir at RT for 16–24 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexane) or LCMS. The active ester may be visible; ensure conversion to the product (M+H = ~306 for Boc-intermediate).

  • Workup:

    • Dilute the reaction mixture with EtOAc (30 vol).

    • Wash sequentially with:

      • Sat. NaHCO₃ (2x) – Removes unreacted acid/HATU byproducts.

      • Water (2x) – Removes DMF.

      • Brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If the crude is <90% pure, purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

Phase 2: Deprotection & Salt Formation

Objective: Removal of the Boc group and simultaneous formation of the hygroscopic dihydrochloride salt.

Materials & Reagents
ReagentRoleConditions
Boc-Intermediate (from Phase 1)SubstrateDry solid
4M HCl in Dioxane ReagentAnhydrous (Excess, ~10 equiv)
Diethyl Ether (Et₂O) Anti-solventAnhydrous
Experimental Procedure
  • Dissolution: Dissolve the purified Boc-intermediate in a minimal amount of dry Dichloromethane (DCM) or Dioxane (approx. 2-3 vol).

    • Critical: Do not use methanol or water, as the dihydrochloride salt is highly soluble in polar protic solvents and difficult to crystallize.

  • Acidification: Cool the solution to 0°C in an ice bath. Add 4M HCl in Dioxane (10 equiv) dropwise.

    • Why Excess HCl? To ensure protonation of both the piperidine amine (strong base) and the pyridine nitrogen (weak base) to form the 2HCl salt.

  • Reaction: Remove the ice bath and stir at RT for 2–4 hours. A white precipitate should begin to form.

    • Monitoring: LCMS should show the mass of the free base (M+H = 206.1).

  • Isolation:

    • Dilute the suspension with anhydrous Diethyl Ether (Et₂O) (10 vol) to maximize precipitation.

    • Stir for 30 minutes.

    • Filter the solid under a nitrogen stream (to prevent moisture absorption).

    • Wash the filter cake with Et₂O (3x).

  • Drying: Dry the white solid in a vacuum oven at 40°C for 12 hours. Store in a desiccator.

Analytical Validation

TechniqueExpected ResultInterpretation
¹H NMR (DMSO-d₆) δ 1.6-2.0 (m, 4H) Piperidine ring protons.
δ 2.8-3.3 (m, 4H) Piperidine protons adjacent to Nitrogen (deshielded by salt).
δ 8.8-9.2 (br s, 2H) Piperidine NH₂⁺ (Salt form).
δ 7.1, 7.8, 8.3 (m, 4H) Pyridine aromatic protons.
δ 10.8 (s, 1H) Amide NH.
LCMS m/z = 206.1 [M+H]⁺ Corresponds to the free base C₁₁H₁₅N₃O.
Elemental Analysis Cl Content Should match theoretical % for C₁₁H₁₅N₃O · 2HCl (approx 25.5% Cl).

Troubleshooting & Optimization

Use the logic map below if yields are low or impurities persist.

Troubleshooting Problem Issue: Low Yield in Coupling Step Check1 Is the Active Ester forming? (Check LCMS/TLC after 15 min) Problem->Check1 Sol1 Problem: Activation Failure Action: Ensure DMF is dry. Switch to T3P (50% in EtOAc). Check1->Sol1 No Check2 Is Amine reacting? (Ester present, Amine remains) Check1->Check2 Yes Sol2 Problem: Low Nucleophilicity Action: Heat to 50°C. Or use POCl3/Pyridine method. Check2->Sol2 No reaction

Figure 2: Decision tree for troubleshooting the amide coupling of 2-aminopyridine.

Alternative Coupling Method (The "Nuclear Option")

If HATU fails due to the extreme unreactivity of a specific 2-aminopyridine derivative:

  • Convert the Boc-acid to the Acid Chloride using Ghosez's Reagent or Oxalyl Chloride/DMF.

  • React the Acid Chloride with the amine in Pyridine (solvent/base) at 0°C → RT.

References

  • Zheng, X., et al. (1995).[6] "Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors." Journal of Medicinal Chemistry, 38(1), 180–188.[6]

  • Zhang, Y., et al. (2018). "Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9."[7][8] Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685-3688.[7]

  • Dunetz, J. R., et al. (2016). "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

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Method

Design and Evaluation of ALK Inhibitors Featuring a Piperidine-3-Carboxamide Moiety: Application Notes &amp; Protocols

Prepared by: Gemini, Senior Application Scientist Introduction: Targeting ALK in Oncology Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical oncogenic driver in several cancers,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Targeting ALK in Oncology

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][2][3] In healthy adult tissues, ALK expression is limited, but chromosomal rearrangements, mutations, or amplifications can lead to its constitutive activation.[2][3] This aberrant signaling drives tumor cell proliferation, survival, and transformation through the activation of multiple downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT cascades.[1][2][4] The clinical success of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment paradigm for patients with ALK-positive malignancies, underscoring the importance of this therapeutic target.[5]

The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its favorable physicochemical properties and its ability to form key interactions within the ATP-binding pocket of various kinases.[6][7] Its three-dimensional nature allows for precise orientation of substituents to engage with specific residues in the target protein, making it an excellent starting point for the rational design of potent and selective kinase inhibitors.[8][9] This guide provides a detailed framework for the design, synthesis, and preclinical evaluation of novel ALK inhibitors based on this versatile chemical moiety.

Section 1: Rational Design & Structure-Activity Relationship (SAR)

The design of effective ALK inhibitors requires a deep understanding of the interactions between the small molecule and the ALK kinase domain. The piperidine-3-carboxamide core serves as a central scaffold from which substituents can be strategically positioned to maximize potency and selectivity while maintaining drug-like properties.

Key Interaction Points:

  • Hinge-Binding Region: The core of the inhibitor typically forms hydrogen bonds with the "hinge" region of the kinase (residues Met1199 and Glu1197 in ALK), anchoring the molecule in the ATP-binding site.

  • Hydrophobic Pockets: The ATP pocket contains several hydrophobic regions that can be exploited by adding lipophilic groups to the inhibitor scaffold to increase binding affinity.

  • Solvent-Front Region: The area of the binding site exposed to the solvent provides an opportunity to introduce larger, more polar groups to enhance solubility and fine-tune selectivity. Modifications in this region are also critical for overcoming resistance mutations.[10]

  • DFG-Motif Conformation: Some piperidine carboxamide inhibitors have been shown to bind to an unusual "DFG-shifted" conformation of ALK, providing access to an extended hydrophobic pocket and offering an alternative mechanism for potent inhibition.[8][9]

A systematic exploration of the structure-activity relationship (SAR) is crucial.[8] This involves synthesizing a library of analogs where different positions on the piperidine ring and the carboxamide are modified and then evaluating their biological activity.

Logical Framework for SAR Studies

SAR_Logic cluster_Molecule Piperidine-3-Carboxamide Scaffold cluster_Properties Key Optimization Properties Scaffold Hinge Binder Piperidine Core Carboxamide Linker Solvent-Front Moiety Potency Potency (IC50) Scaffold:h->Potency Modify (e.g., Pyrimidines) Scaffold:c->Potency Selectivity Selectivity (Kinase Panel) Scaffold:s->Selectivity Modify (e.g., Bulky groups) ADME ADME Properties Scaffold:p->ADME Modify (e.g., Polar groups) Resistance Activity vs. Mutants Scaffold:s->Resistance

Caption: SAR optimization workflow for the piperidine-3-carboxamide scaffold.

Section 2: Preclinical Evaluation Workflow

A robust and logical workflow is essential for advancing a candidate inhibitor from initial screening to a preclinical lead. This process involves a tiered approach, starting with biochemical assays and progressing to more complex cellular and in vivo models.

Experimental Drug Discovery Workflow

Caption: Tiered experimental workflow for ALK inhibitor evaluation.

Section 3: Detailed Protocols

Protocol 3.1: Biochemical ALK Kinase Assay

Principle: This assay quantifies the ability of a test compound to directly inhibit the enzymatic activity of recombinant ALK protein. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate peptide.

Materials:

  • Recombinant human ALK kinase domain

  • LanthaScreen™ Eu-anti-pY Antibody (or similar)

  • TR-FRET D2-labeled substrate peptide (e.g., Poly-GT)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the 384-well assay plate. Include DMSO-only wells as a negative control (100% activity) and a known potent ALK inhibitor (e.g., Crizotinib) as a positive control.

  • Enzyme/Substrate Preparation: Prepare a solution of ALK enzyme and D2-labeled substrate in kinase reaction buffer.

  • Reaction Initiation: Dispense the enzyme/substrate mix into the assay plate. Incubate for 15-20 minutes at room temperature to allow compounds to bind to the enzyme.

  • ATP Addition: Prepare an ATP solution in kinase reaction buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for ALK.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare the Eu-anti-pY antibody solution in TR-FRET dilution buffer. Add this "stop/detection" solution to all wells. Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both 665 nm (FRET signal) and 615 nm (Europium reference).

  • Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value for each compound.

Protocol 3.2: Cell-Based Proliferation Assay

Principle: This assay measures the effect of the test compounds on the proliferation of cancer cell lines that are dependent on ALK signaling for their growth and survival (e.g., H3122 or H2228 NSCLC cells, Karpas-299 ALCL cells).[11]

Materials:

  • ALK-positive cell line (e.g., H3122)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds dissolved in DMSO

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal to the vehicle control wells and plot the percentage of cell growth inhibition against the compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

Protocol 3.3: Target Engagement & Pathway Modulation (Western Blot)

Principle: Western blotting is used to confirm that the compound inhibits ALK phosphorylation (target engagement) and its downstream signaling pathways within the cancer cells.[11]

Materials:

  • ALK-positive cell line (e.g., H3122)

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ALK (pY1604), anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin).[12][13]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Lysate Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.[14] Transfer the separated proteins to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C, diluted in blocking buffer as per the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total proteins and the loading control to ensure equal protein loading and to assess the specific inhibition of phosphorylation.

ALK Signaling Pathway

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcomes ALK ALK Fusion Protein (e.g., EML4-ALK) PI3K PI3K ALK->PI3K p RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT p Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK p ERK ERK MEK->ERK p Transcription Gene Transcription ERK->Transcription STAT3 STAT3 JAK->STAT3 p STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Transcription->Survival Inhibitor Piperidine-3-carboxamide ALK Inhibitor Inhibitor->ALK

Caption: Key ALK downstream signaling pathways inhibited by TKIs.

Section 4: Addressing Acquired Resistance

A significant challenge in ALK-targeted therapy is the emergence of acquired resistance, which can be driven by on-target mutations within the ALK kinase domain or by the activation of bypass signaling pathways.[4][5][10][15]

Common On-Target Resistance Mutations:

  • G1202R: A solvent-front mutation that causes steric hindrance for many inhibitors.[10][16][17]

  • L1196M: A "gatekeeper" mutation that affects the inhibitor's binding affinity.[10][16]

  • F1174C/L & C1156Y: These mutations can stabilize an active conformation of the kinase.[16][17]

Design Strategy for Overcoming Resistance: Next-generation inhibitors must be designed with these mutations in mind. For the piperidine-3-carboxamide scaffold, this often involves modifying the solvent-front moiety to be more compact or flexible, allowing it to accommodate bulky residues like arginine at position 1202. It is crucial to profile lead compounds against a panel of cell lines or enzymatic assays expressing these common resistance mutations.

Hypothetical Compound WT ALK IC50 (nM) L1196M ALK IC50 (nM) G1202R ALK IC50 (nM) H3122 (WT) GI50 (nM)
Lead-01 5250>100045
Lead-02 (Optimized) 8158560
Crizotinib 20220>1000105
Lorlatinib 121525

This table presents hypothetical data for illustrative purposes.

The development of third and fourth-generation inhibitors like Lorlatinib, NVL-655, and TPX-0131 demonstrates the feasibility of designing molecules that can overcome these resistance mechanisms, often by employing macrocyclic structures or other strategies to maintain potent binding despite mutations.[15][16][18][19]

References

  • ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. (2024). wjgnet.com. [Link]

  • Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC. (2025). ncbi.nlm.nih.gov. [Link]

  • The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC. ncbi.nlm.nih.gov. [Link]

  • New advances in understanding the mechanisms and treatment challenges of ALK-targeted therapy resistance in lung cancer - OAE Publishing Inc. com-journal.com. [Link]

  • ALK-Targeted Therapy: Resistance Mechanisms and Emerging Precision Strategies - MDPI. (2025). mdpi.com. [Link]

  • Anaplastic lymphoma kinase: Role in cancer and therapy perspective - PMC. ncbi.nlm.nih.gov. [Link]

  • Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - AACR Journals. (2016). aacrjournals.org. [Link]

  • Inhibition of ALK Signaling for Cancer Therapy - AACR Journals. (2009). aacrjournals.org. [Link]

  • Anaplastic lymphoma kinase: role in cancer pathogenesis and small-molecule inhibitor development for therapy - PMC. ncbi.nlm.nih.gov. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry. (2024). sciencedirect.com. [Link]

  • Patient‐derived xenograft models of ALK+ ALCL reveal preclinical promise for therapy with brigatinib - PMC. ncbi.nlm.nih.gov. [Link]

  • Next-Generation TKI Effective against ALK-Positive NSCLC - AACR Journals. (2024). aacrjournals.org. [Link]

  • Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - Dove Medical Press. (2025). dovepress.com. [Link]

  • General overview of anaplastic lymphoma kinase (ALK) downstream... - ResearchGate. researchgate.net. [Link]

  • ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. (2024). wjgnet.com. [Link]

  • Next-generation ALK inhibitors excel after crizotinib failure - memoinOncology. memo-inoncology.com. [Link]

  • Patient-derived xenograft models of ALK+ ALCL reveal preclinical promise for therapy with brigatinib - University of Birmingham's Research Portal. (2023). research.birmingham.ac.uk. [Link]

  • ALK signaling and target therapy in anaplastic large cell lymphoma - Frontiers. (2012). frontiersin.org. [Link]

  • Identification of a potent kinase inhibitor targeting EML4-ALK fusion protein in non-small cell lung cancer - PMC - NIH. ncbi.nlm.nih.gov. [Link]

  • (PDF) Patient‐derived xenograft models of ALK+ ALCL reveal preclinical promise for therapy with brigatinib - ResearchGate. (2023). researchgate.net. [Link]

  • In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs - Ovid. journals.lww.com. [Link]

  • ALK Fusion Partners Impact Response to ALK Inhibition: Differential Effects on Sensitivity, Cellular Phenotypes, and Biochemical Properties - AACR Journals. (2018). aacrjournals.org. [Link]

  • Development of potent ALK inhibitor and its molecular inhibitory mechanism against NSCLC harboring EML4-ALK proteins - PubMed. (2015). pubmed.ncbi.nlm.nih.gov. [Link]

  • 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. (2025). link.springer.com. [Link]

  • Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed. (2012). pubmed.ncbi.nlm.nih.gov. [Link]

  • Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed. (2003). pubmed.ncbi.nlm.nih.gov. [Link]

  • Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC. ncbi.nlm.nih.gov. [Link]

  • ALK - Biomarker Consortium - OncLive. onclive.com. [Link]

  • Novel test identifies patients most likely to benefit from ALK inhibition therapy | ScienceDaily. (2012). sciencedaily.com. [Link]

  • Western Blot Protocol | OriGene Technologies Inc. origene.com. [Link]

  • Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC. ncbi.nlm.nih.gov. [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2012). pubs.acs.org. [Link]

  • Testing Guidelines - thinking. thinklungcancer.com. [Link]

  • ALK interacts with RET. (A) Western blot analysis of ALK... | Download Scientific Diagram - ResearchGate. researchgate.net. [Link]

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. researchgate.net. [Link]

  • Full article: Identification, experimental validation, and computational evaluation of potential ALK inhibitors through hierarchical virtual screening - Taylor & Francis. (2025). tandfonline.com. [Link]

  • Western blot analysis of NPM/ALK/PLC and NPM. In (a) and (b) are shown... - ResearchGate. researchgate.net. [Link]

  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors - Brandeis ScholarWorks. brandeisscholarworks.library.brandeis.edu. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to - Malaria World. (2024). malariaworld.org. [Link]

  • EML4-ALK: Update on ALK Inhibitors - MDPI. (2025). mdpi.com. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - MDPI. (2024). mdpi.com. [Link]

  • Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - MDPI. (2025). mdpi.com. [Link]

  • Structure activity relationship of piperidine derivatives - ResearchGate. researchgate.net. [Link]

  • Improving Selection Criteria for ALK Inhibitor Therapy in Non–Small Cell Lung Cancer. (2025). ascopubs.org. [Link]

  • (A) Representative type-I1/2 ALK inhibitors with the piperidine... - ResearchGate. researchgate.net. [Link]

Sources

Application

Application Note: Senescence-Inducing Assays for N-arylpiperidine-3-carboxamide Derivatives

Introduction & Therapeutic Rationale N-arylpiperidine-3-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, structurally sharing homology with clinically approved PARP inhibitors (e.g., Nirapa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Therapeutic Rationale

N-arylpiperidine-3-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, structurally sharing homology with clinically approved PARP inhibitors (e.g., Niraparib) and novel antimelanoma agents. While historical screening often prioritized immediate cytotoxicity (apoptosis), recent data indicates that specific substitutions on this scaffold—particularly at the N-aryl position—can trigger cellular senescence rather than immediate cell death.

Why Senescence? Inducing senescence (therapy-induced senescence, TIS) is a validated strategy to halt tumor progression without causing the massive tissue damage associated with necrosis or the resistance mechanisms often seen in apoptosis. However, detecting senescence requires a distinct experimental timeline and specific biomarkers that differ significantly from standard proliferation assays.

This application note details the validated workflow for assessing N-arylpiperidine-3-carboxamide derivatives, moving from high-content phenotypic screening to molecular validation.

Mechanism of Action: The Senescence Signaling Cascade

Understanding the pathway is critical for selecting the right biomarkers. These derivatives typically function by inducing persistent DNA damage response (DDR) signals (potentially via PARP trapping or Topoisomerase interference) or by modulating CDK/receptor kinase activity. This stress triggers the p53/p21


 and p16

/Rb pathways, leading to stable cell cycle arrest.
Figure 1: Senescence Induction Pathway

SenescencePathway Compound N-arylpiperidine-3-carboxamide Derivative Target Target Engagement (PARP1/2, Topo II, or Kinase) Compound->Target Binding DDR DNA Damage Response (ATM/ATR Activation) Target->DDR Stress Induction p16 p16 (CDKN2A) Upregulation Target->p16 Stress/ROS Foci Nuclear Foci Formation (γH2AX) DDR->Foci p53 p53 Stabilization DDR->p53 p21 p21 (CDKN1A) Upregulation p53->p21 CDK CDK/Cyclin Complex Inhibition p21->CDK Inhibition p16->CDK Inhibition Rb Rb Hypophosphorylation CDK->Rb Blocks Phos. Senescence CELLULAR SENESCENCE (Arrest + SASP + SA-β-gal) Rb->Senescence E2F Repression

Caption: Proposed mechanism of action where N-arylpiperidine-3-carboxamide derivatives trigger DDR-mediated cell cycle arrest, culminating in the senescent phenotype.

Experimental Workflow & Timeline

Unlike cytotoxicity assays (24–48 hours), senescence assays require 3–7 days for the phenotype to fully develop. Premature analysis will yield false negatives.

Figure 2: Assay Timeline

Workflow cluster_readouts Endpoint Assays Day0 Day 0: Seeding (Low Density) Day1 Day 1: Compound Dosing (EC50 Range) Day0->Day1 Day3 Day 3-4: Media Refresh (Remove Dead Cells) Day1->Day3 Day5 Day 5-7: Readouts Day3->Day5 SA_Gal SA-β-gal Staining Day5->SA_Gal IF Immunofluorescence (γH2AX, p21) Day5->IF SASP SASP Analysis (ELISA/qPCR) Day5->SASP

Caption: Critical timeline for senescence assays. Note the extended incubation period required for β-galactosidase accumulation and morphological changes.

Protocol 1: High-Content Morphological Screening (Phenomic Assay)

N-arylpiperidine-3-carboxamide derivatives induce distinct morphological changes: cytoplasmic flattening, increased granularity, and nuclear enlargement . This protocol allows for medium-to-high throughput screening before committing to expensive molecular reagents.

Applicability: Primary screening of derivative libraries.

Materials
  • Cell Line: A375 (Melanoma) or BJ Fibroblasts.

  • Imaging: High-Content Analysis System (e.g., PerkinElmer Opera or equivalent).

  • Stains: Hoechst 33342 (Nuclei), CellMask™ Deep Red (Cytoplasm/Membrane).

Procedure
  • Seeding: Seed cells at low density (2,000 cells/well in 96-well plates) to allow space for cell flattening.

  • Dosing: Treat with derivatives (0.01 – 10 µM) for 72 hours .

    • Note: Include Doxorubicin (50-100 nM) as a positive senescence control.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.

  • Staining:

    • Wash 2x with PBS.[1]

    • Incubate with Hoechst 33342 (1 µg/mL) and CellMask (1:1000) for 30 min.

  • Analysis:

    • Parameter 1: Nuclear Area (Senescent nuclei are 1.5–2x larger).

    • Parameter 2: Cytoplasmic Area (Senescent cells are flat/enlarged).

    • Parameter 3: Granularity (Side scatter or texture analysis).

Success Criteria: A "Senescence Hit" is defined as a compound increasing Cytoplasmic Area >2-fold and Nuclear Area >1.5-fold compared to DMSO control, with >80% cell viability (no detachment).

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This is the "gold standard" assay. Senescent cells overexpress lysosomal β-galactosidase, which remains active at a suboptimal pH of 6.0 (unlike normal lysosomal activity at pH 4.0).[2]

Critical Constraint: N-arylpiperidine-3-carboxamides are lipophilic. Ensure DMSO concentration is <0.1% to prevent solvent-induced stress.

Reagents
  • Fixative: 2% Formaldehyde + 0.2% Glutaraldehyde in PBS.

  • Staining Solution (pH 6.0):

    • 40 mM Citric acid/Sodium phosphate buffer (pH 6.0).

    • 5 mM Potassium ferrocyanide (

      
      ).
      
    • 5 mM Potassium ferricyanide (

      
      ).
      
    • 150 mM NaCl.

    • 2 mM

      
      .
      
    • 1 mg/mL X-gal (dissolved in DMF).

Step-by-Step Methodology
  • Treatment: Treat cells with the derivative for 5–7 days .

  • Wash: Aspirate media and wash 1x with PBS.

  • Fixation: Add Fixative for exactly 5 minutes .

    • Warning: Over-fixation kills the enzyme; under-fixation causes cell detachment.

  • Wash: Wash 2x with PBS.

  • Staining: Add Staining Solution.[1] Incubate at 37°C for 12–16 hours (overnight) in a non-CO2 incubator (CO2 can alter the pH of the buffer).

  • Imaging: View under brightfield microscopy. Senescent cells appear blue-green.

  • Quantification: Calculate the percentage of SA-β-gal positive cells (count >200 cells/condition).

Protocol 3: Molecular Validation (Immunofluorescence)

To confirm the mechanism (DDR vs. generic stress), assay for nuclear foci and Cell Cycle Inhibitors (CKIs).

Targets
  • 
    H2AX:  Marker of DNA Double-Strand Breaks (DSBs).
    
  • p21

    
    :  Downstream effector of p53, enforcing arrest.
    
  • Ki-67: Proliferation marker (must be negative in senescent cells).

Procedure
  • Fixation: 4% PFA (15 min).

  • Permeabilization: 0.2% Triton X-100 (10 min).

  • Blocking: 5% BSA or Goat Serum (1 hour).

  • Primary Antibody:

    • Anti-

      
      H2AX (Rabbit) + Anti-p21 (Mouse).
      
    • Incubate overnight at 4°C.

  • Secondary Antibody:

    • Alexa Fluor 488 (Anti-Rabbit) + Alexa Fluor 594 (Anti-Mouse).

  • Imaging: Confocal or Epifluorescence.

Interpretation:

  • Senescence: High p21 (nuclear), High

    
    H2AX (distinct foci), Low/Absent Ki-67.
    
  • Apoptosis: Pan-nuclear

    
    H2AX (not foci), condensed/fragmented nuclei.
    
  • Quiescence: High p27, Low

    
    H2AX, Low SA-β-gal.
    

Data Analysis & Troubleshooting

Summary of Expected Results
MarkerProliferatingApoptoticSenescent (Target Phenotype)
Morphology NormalShrunken/BlebbingFlattened/Enlarged
SA-β-gal (-)(-)(+++) Blue
Ki-67 (+)(-)(-)

H2AX
Low/NonePan-nuclear stainingDistinct Nuclear Foci
SASP (IL-6) LowLowHigh Secretion
Troubleshooting Guide
  • Problem: Crystals visible in the well.

    • Cause: N-arylpiperidine-3-carboxamide precipitation.

    • Solution: Verify solubility in media. Do not exceed 10 µM.[1] Pre-dilute in media before adding to cells.

  • Problem: Cells detach during SA-β-gal staining.

    • Cause: Glutaraldehyde is harsh; cells are senescent and fragile.

    • Solution: Handle gently. Do not pipette directly onto the cell monolayer.

  • Problem: High background blue staining.

    • Cause: pH drift or confluency stress.

    • Solution: Ensure staining buffer is strictly pH 6.0. Do not allow cells to become over-confluent before treatment (contact inhibition mimics senescence).

References

  • Lee, J., et al. (2021). "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities." ACS Medicinal Chemistry Letters, 12(4), 563–571.

  • Dimri, G. P., et al. (1995). "A biomarker that identifies senescent human cells in culture and in aging skin in vivo." Proceedings of the National Academy of Sciences, 92(20), 9363–9367.

  • González-Gualda, E., et al. (2021). "A Guide to Assessing Cellular Senescence in Vitro and in Vivo." FEBS Journal, 288(1), 56-80.

  • Jones, P., et al. (2009).[3] "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors."[3] Journal of Medicinal Chemistry, 52(22), 7170–7185.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for N-(pyridin-2-yl)piperidine-3-carboxamide

Case ID: SOL-PYR-PIP-03 Status: Active Assigned Specialist: Senior Application Scientist, Formulation Chemistry[][2] System Diagnosis: Why is Solubility a Challenge? Before attempting a protocol, it is critical to unders...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PYR-PIP-03 Status: Active Assigned Specialist: Senior Application Scientist, Formulation Chemistry[][2]

System Diagnosis: Why is Solubility a Challenge?

Before attempting a protocol, it is critical to understand the molecular behavior of N-(pyridin-2-yl)piperidine-3-carboxamide .[][2] Users frequently encounter precipitation because they treat this molecule as a simple amine, ignoring its specific structural constraints.[3]

The Molecular "Trap" (Physicochemical Profile)[3]
  • The Piperidine Center (pKa ~9.8): The secondary amine on the piperidine ring is the primary solubility handle.[3] At neutral pH (7.4), this should be protonated (cationic) and soluble.[3]

  • The "Pseudo-Ring" Effect: The amide hydrogen often forms an intramolecular hydrogen bond with the pyridine nitrogen (N...H-N).[3] This locks the molecule into a planar, lipophilic conformation, effectively "hiding" the polar groups from the solvent.[3] This significantly reduces aqueous solubility compared to predicted models.[2][3]

  • Free Base vs. Salt: If you purchased the "Free Base" form, it is highly likely to crash out in neutral buffers (PBS, HEPES) because the local pH at the dissolving particle surface is high enough to deprotonate the piperidine.[3]

Quick Diagnostic Checklist
  • Are you using the Dihydrochloride (2HCl) salt? If No

    
     Go to Module 1 .
    
  • Is your buffer pH > 8.0? If Yes

    
     The molecule is deprotonating.[2][3] Go to Module 2 .
    
  • Is the concentration > 10 mM? If Yes

    
     You need a co-solvent.[2][3] Go to Module 3 .
    

Decision Matrix & Workflow

The following flowchart illustrates the logical path to a stable solution based on your experimental constraints.

Solubility_Workflow Start Start: Solubility Issue CheckForm Check Compound Form Start->CheckForm IsSalt Is it a Salt (HCl)? CheckForm->IsSalt MakeSalt Protocol A: Convert to Dihydrochloride IsSalt->MakeSalt No (Free Base) CheckPH Check Target pH IsSalt->CheckPH Yes MakeSalt->CheckPH IsNeutral Is Target pH > 7.5? CheckPH->IsNeutral BufferSol Use Acetate/Citrate Buffer (pH 4.5 - 6.0) IsNeutral->BufferSol No (Acidic/Neutral OK) CoSolvent Protocol B: Co-solvent System (DMSO/PEG400) IsNeutral->CoSolvent Yes (Physiological pH) Cyclodextrin Protocol C: HP-β-CD Complexation CoSolvent->Cyclodextrin If ppt persists

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on compound form and experimental pH requirements.

Module 1: Salt Conversion (The "First Line of Defense")[3]

If you possess the free base, converting it to the dihydrochloride salt is the most effective way to improve solubility and dissolution rate.[3]

Mechanism: Protonation of the piperidine nitrogen (and potentially the pyridine nitrogen at low pH) disrupts the lipophilic intermolecular stacking and the intramolecular hydrogen bond.[3]

Protocol A: In-Situ Acidification (For Immediate Use)

Use this if you need to prepare a stock solution immediately.[][2]

  • Weigh the target amount of free base.[2][3]

  • Calculate the molar equivalent. You need 2.1 equivalents of HCl relative to the compound.[2][3]

  • Dissolve the compound in a minimal volume of 0.1 M HCl (not water).

    • Tip: If it does not dissolve instantly, sonicate for 5 minutes at 40°C.[3]

  • Dilute to volume with water or low-salt buffer.[][2][3]

    • Warning: Do not dilute directly into 10x PBS; the high phosphate concentration can buffer the pH back up, causing reprecipitation.[3]

Protocol B: Bulk Salt Formation (For Long-Term Stability)

Use this to create a stable solid form.[][2]

  • Dissolve the free base in Ethanol or Methanol (approx. 10 mL per gram).[2][3]

  • Cool the solution to 0°C on an ice bath.

  • Dropwise add 4 M HCl in Dioxane (or concentrated aqueous HCl) until pH < 2.

  • Stir for 30 minutes. The dihydrochloride salt should precipitate as a white/off-white solid.[][2][3]

  • Filter and wash with cold diethyl ether.

  • Dry under vacuum.[][2][3]

Module 2: Co-solvent Systems (Physiological pH)[1][3]

When your experiment requires pH 7.4 (e.g., cell-based assays) and the salt form precipitates upon dilution, you must use a co-solvent system to shield the hydrophobic core.[3]

The "Golden Triangle" Formulation: For this scaffold, a mixture of DMSO, PEG400, and Water is superior to DMSO alone.[3]

ComponentFunctionRecommended % (v/v)
DMSO Primary solvent; disrupts aggregation.2% - 5%
PEG 400 Interface stabilizer; prevents "crashing" upon dilution.[][2]20% - 30%
Water/Buffer Bulk solvent.[][2][3]Remainder
Protocol C: Stepwise Dilution (Critical)

Never add water directly to the solid.[3] Follow this order:

  • Dissolve compound in 100% DMSO to create a 1000x Stock (e.g., 10 mM).[3]

  • Prepare the intermediate vehicle: Mix PEG400 and Water (30:70 v/v).[][3]

  • Add the DMSO stock to the PEG/Water vehicle while vortexing rapidly .

    • Why? This prevents local regions of high water concentration that trigger precipitation.[2][3]

Module 3: Advanced Formulation (Cyclodextrins)

If the compound is toxic to cells in DMSO/PEG, or if you need high concentrations (>5 mg/mL) for animal studies (PK/PD), use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[][2]

Mechanism: The lipophilic pyridine-piperidine core enters the hydrophobic cavity of the cyclodextrin, while the hydroxyl groups on the outside maintain water solubility.[3]

Protocol D: HP-β-CD Complexation[1][2]
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in 50 mM Acetate Buffer (pH 5.0).

  • Add Compound: Add the N-(pyridin-2-yl)piperidine-3-carboxamide (salt or free base) to the vehicle.[][2]

  • Slurry: The solution may look cloudy.[2][3] Stir vigorously or rotate at room temperature for 4–6 hours .

  • Clarification: If the solution does not clear, filter through a 0.22 µm PVDF filter.[3] The filtrate contains the solubilized inclusion complex.[3]

    • Note: This method typically achieves 5–10x higher solubility than simple buffers.[2][3]

Troubleshooting FAQ

Q: I see a "gel" forming when I add water to my DMSO stock. What is this? A: This is likely the "oiling out" phenomenon.[2][3] The compound is separating into a liquid crystal or amorphous phase rather than a crystal.[2][3]

  • Fix: Increase the temperature to 37°C and add Tween 80 (0.5%) to the aqueous phase before mixing.

Q: Can I use Phosphate Buffered Saline (PBS)? A: Use with caution.[][3] Phosphate anions can interact with the cationic piperidine, potentially reducing solubility (common ion effect), though less severe than with calcium salts.[3]

  • Recommendation: Switch to Tris-HCl or HEPES buffers, which generally have better compatibility with cationic amines.[][2][3]

Q: My compound degrades after 24 hours in solution. A: Check the pH. Amides can hydrolyze at extreme pH, but the pyridine ring also makes the amide bond susceptible to nucleophilic attack if the pH is too basic.[3]

  • Fix: Store stock solutions in anhydrous DMSO at -20°C. Only dilute into aqueous buffer immediately before use.

References

  • PubChem. N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride (Compound Summary). National Library of Medicine.[2][3] [Link][][3]

  • Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development.[2][3] Journal of Pharmacy and Pharmacology.[2][3] (General reference for Protocol D). [Link]

  • Serajuddin, A. T. (2007).[3] Salt formation to improve drug solubility.[2][3][4] Advanced Drug Delivery Reviews.[][2][3] (Basis for Module 1). [Link]

Sources

Optimization

Technical Support Center: Optimization of Amide Bond Formation with Electron-Deficient Aminopyridines

Ticket Status: OPEN Subject: Troubleshooting low yields and regioselectivity issues in aminopyridine acylation Assigned Specialist: Senior Application Scientist The Core Problem: Why is this reaction failing? Before appl...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Troubleshooting low yields and regioselectivity issues in aminopyridine acylation Assigned Specialist: Senior Application Scientist

The Core Problem: Why is this reaction failing?

Before applying a fix, you must understand the "physics" of the failure. Electron-deficient aminopyridines (e.g., 2-amino-5-nitropyridine, 2-aminopyridine) present a dual challenge: Deactivated Nucleophilicity and Ambident Reactivity .

The Reactivity Landscape

The lone pair on the exocyclic amine (the desired reaction site) is heavily delocalized into the pyridine ring, especially if electron-withdrawing groups (EWGs) are present. Simultaneously, the ring nitrogen remains basic and nucleophilic.

Common Failure Modes:

  • Stalled Reaction: The activated ester (e.g., O-At/OBt ester) is formed, but the exocyclic amine is too weak to attack it.

  • Regio-Misassignment: The ring nitrogen attacks the activated acid, forming an unstable N-acylpyridinium salt. This may hydrolyze back to starting material during workup or rearrange to the desired product slowly.

Visualization: Reactivity & Resonance

The following diagram illustrates the competition between the desired and undesired pathways.

ReactivityLandscape Substrate 2-Aminopyridine (Substrate) Resonance Resonance Delocalization (Lone pair pulled into ring) Substrate->Resonance Physics Exocyclic Exocyclic Amine (-NH2) Low Nucleophilicity Resonance->Exocyclic Deactivates Endocyclic Ring Nitrogen (=N-) Basic/Nucleophilic Resonance->Endocyclic Retains density Product Desired Amide Exocyclic->Product Slow Reaction (Requires strong activation) SideProduct N-Acylpyridinium Salt (Unstable/Undesired) Endocyclic->SideProduct Fast Reaction (Kinetic Trap) SideProduct->Substrate Hydrolysis (Workup)

Caption: Fig 1. Mechanistic competition between the deactivated exocyclic amine and the nucleophilic ring nitrogen.

The Solution Toolbox (Reagent Selection)

Stop using standard HATU/DIEA protocols for these substrates. They rarely generate enough electrophilicity to overcome the deactivated amine. Use the following hierarchy:

TierReagent SystemMechanismBest For
1 (Gold Standard) T3P® (Propylphosphonic anhydride) + Pyridine Generates highly reactive mixed anhydride; Pyridine acts as base and solvent.Epimerization-prone acids; Scalability; Moderate-to-poor nucleophiles [1].
2 (The Hammer) Ghosez’s Reagent Converts acid to acid chloride in situ under neutral conditions.Extremely electron-deficient amines (e.g., nitro-aminopyridines) [2].
3 (Classic) POCl₃ / Pyridine Phosphorous activation (similar to T3P but harsher).Simple substrates; Cost-effective scale-up.[1]
4 (Workaround) Buchwald-Hartwig Pd-catalyzed coupling of Aryl Halide + Amide.[2][3]When the amine is impossible to acylate directly (reverse the disconnection) [3].

Troubleshooting & FAQs

Q1: My reaction with HATU turns yellow/orange, but LCMS shows only starting material.

Diagnosis: The "Active Ester Trap." The acid has successfully reacted with HATU to form the activated ester (which is often yellow). However, your aminopyridine is too weak to displace the HOAt/HOBt leaving group. Fix: Switch to T3P (Tier 1) or Acid Chloride (Tier 2). You need a leaving group with a higher


 differential (like Cl- or carboxylate) rather than OBt.
Q2: I see a new spot on TLC, but after aqueous workup, I only recover starting material.

Diagnosis: Kinetic formation of the N-ring acylpyridinium salt. You acylated the ring nitrogen.[] This intermediate is essentially an activated amide and is highly sensitive to hydrolysis. Upon adding water/bicarb, it hydrolyzes back to the amine and acid. Fix:

  • Thermodynamic Push: Heat the reaction (50–80°C). This can promote rearrangement from the ring nitrogen to the exocyclic amine (Dimroth-like rearrangement).

  • Bis-Acylation Strategy: Use 2.5 equiv of acylating agent. Acylate both nitrogens, then treat the crude mixture with mild base (LiOH/MeOH) to cleave the unstable ring-acyl group, leaving the desired amide intact.

Q3: Why is T3P better than HATU for these substrates?

Expert Insight: T3P forms a mixed anhydride. The byproduct is a water-soluble phosphonate. Unlike HATU, which relies on the nucleophile attacking a bulky active ester, T3P activation is sterically less demanding and electronically more potent. Furthermore, using pyridine as the solvent acts as a "proton shuttle," facilitating the deprotonation of the amine transition state [1].

Validated Experimental Protocols

Protocol A: The "Gold Standard" (T3P/Pyridine)

Recommended for most 2-aminopyridines.

  • Setup: Charge a flask with the Carboxylic Acid (1.0 equiv) and the Aminopyridine (1.1 equiv).

  • Solvent: Add EtOAc or 2-MeTHF (approx. 5–10 mL per gram).

  • Base: Add Pyridine (2.5–3.0 equiv). Note: Pyridine is crucial here; DIEA often gives inferior results with T3P.

  • Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT.

    • Checkpoint: If conversion is <50% after 4h, heat to 60°C. T3P is thermally stable.

  • Workup: Quench with water. Wash organics with 0.5M HCl (to remove excess pyridine/aminopyridine), then sat. NaHCO₃.

Protocol B: The "Hard Case" (Ghosez’s Reagent)

Use for nitro-aminopyridines or sterically hindered systems.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Reagent: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) at 0°C. Stir for 1–2h at RT.

    • Validation: Monitor by TLC (conversion of acid to acid chloride—often visualized by quenching an aliquot with MeOH to form the methyl ester).

  • Coupling: Add the Aminopyridine (1.1 equiv) and Pyridine (2.0 equiv) to the solution of the acid chloride.

  • Reaction: Stir at RT or reflux if necessary.

  • Workup: Standard aqueous extraction.

Decision Tree: Choosing Your Path

DecisionTree Start Start: Amide Coupling CheckSubstrate Is the Amine extremely electron-deficient? (e.g., Nitro-pyridine) Start->CheckSubstrate Standard Try T3P / Pyridine (Protocol A) CheckSubstrate->Standard No (Standard) Extreme Try Ghosez's Reagent (Protocol B) CheckSubstrate->Extreme Yes (Extreme) Success Success: Isolate Product Standard->Success Fail Failure: No Reaction or Unstable Intermediate Standard->Fail Extreme->Success Extreme->Fail Buchwald Switch Strategy: Buchwald-Hartwig Amidation (Aryl Halide + Amide) Fail->Buchwald Last Resort

Caption: Fig 2. Strategic decision tree for selecting the optimal coupling methodology.

References

  • Dunetz, J. R., et al. (2011).[1][5][6][7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses.

  • Buchwald, S. L., et al. (2008).[8] "Pd-Catalyzed Amidation of Aryl Halides." Chemical Science.

Sources

Troubleshooting

Technical Support Center: Purification of Piperidine-3-Carboxamide Derivatives by Preparative HPLC

Welcome to the technical support center for the purification of piperidine-3-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of piperidine-3-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the preparative High-Performance Liquid Chromatography (HPLC) of this important class of compounds. The inherent basicity of the piperidine ring and the polarity of the carboxamide group present unique challenges in achieving optimal separation and purity. This resource aims to equip you with the knowledge to overcome these hurdles effectively.

Troubleshooting Guide

This section addresses common problems encountered during the preparative HPLC purification of piperidine-3-carboxamide derivatives. Each issue is followed by a systematic approach to diagnosis and resolution, grounded in chromatographic principles.

Issue 1: Poor Peak Shape (Tailing)

Q: My peaks are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing is a common problem when separating basic compounds like piperidine derivatives on silica-based columns.[1][2][3] The primary cause is the interaction between the basic nitrogen of the piperidine ring and acidic silanol groups on the silica surface of the stationary phase.[1][3][4] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.

Troubleshooting Steps:

  • Mobile Phase Modification: The most direct approach is to suppress the interaction with silanol groups.

    • Low pH: Operating the mobile phase at a low pH (e.g., 2.5-3.5) using an acidic modifier like trifluoroacetic acid (TFA) or formic acid protonates the piperidine nitrogen.[1] This creates a consistent positive charge on your molecule. While it doesn't eliminate the interaction with residual silanols, it can lead to more predictable behavior.

    • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites, improving peak shape.[1] A typical concentration is 0.1% (v/v). However, be aware that TEA can be difficult to remove from the final product.

  • Stationary Phase Selection:

    • End-Capped Columns: Modern, well-end-capped columns have fewer free silanol groups, which significantly reduces tailing for basic compounds.[5]

    • Hybrid Particle Columns: Columns with hybrid silica-polymer particles often exhibit better performance at higher pH ranges, which can be an alternative strategy to improve peak shape.

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can help to shield the silica surface and improve peak shape for basic analytes.[6]

  • Optimize Temperature: Increasing the column temperature can sometimes improve peak symmetry by reducing the viscosity of the mobile phase and improving mass transfer.

Issue 2: Inadequate Retention on Reversed-Phase Columns

Q: My piperidine-3-carboxamide derivative is eluting in or near the void volume on a C18 column. How can I increase its retention?

A: Piperidine-3-carboxamide derivatives can be quite polar, leading to poor retention on traditional non-polar stationary phases like C18.[6][7][8]

Troubleshooting Steps:

  • Decrease Mobile Phase Polarity: The most straightforward approach is to decrease the amount of the strong organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[9] For highly polar compounds, you may need to operate in a highly aqueous mobile phase.

  • Consider a Different Stationary Phase:

    • Polar-Embedded Columns: As mentioned for peak tailing, these columns are also excellent for retaining polar compounds.[6]

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is a powerful technique for retaining and separating very polar compounds.[7] In HILIC, a polar stationary phase is used with a mobile phase rich in a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).

  • Use Ion-Pairing Reagents: For preparative work, this is generally a last resort due to the difficulty of removing the ion-pairing reagent from the purified product.[10] However, for challenging separations, an ion-pairing agent like heptafluorobutyric acid (HFBA) can significantly increase the retention of basic compounds on reversed-phase columns.

Issue 3: Poor Resolution Between the Target Compound and Impurities

Q: I can't achieve baseline separation between my product and a closely eluting impurity. What parameters can I adjust?

A: Achieving good resolution is the primary goal of preparative chromatography.[11] Resolution is a function of selectivity, efficiency, and retention.

Troubleshooting Steps:

  • Optimize Selectivity: Selectivity is the most powerful tool for improving resolution.[12]

    • Change the Organic Modifier: Switching between acetonitrile and methanol can significantly alter the selectivity of the separation.

    • Vary the Mobile Phase pH: Changing the pH can alter the ionization state of your compound and impurities, leading to changes in retention and potentially improved separation.

    • Try a Different Stationary Phase: A column with a different bonded phase (e.g., phenyl-hexyl instead of C18) can offer different interactions and improve selectivity.

  • Increase Column Efficiency:

    • Reduce Particle Size: Smaller particle size columns provide higher efficiency, but also higher backpressure.

    • Optimize Flow Rate: Operating at the optimal linear velocity for your column will maximize efficiency.

  • Increase Retention: Increasing the retention of your peaks will also generally improve resolution, provided the peak shape is good.

Issue 4: Low Recovery of Purified Product

Q: After purification and solvent removal, I have a much lower yield than expected. What are the potential causes?

A: Low recovery can be due to several factors, from on-column issues to problems during post-purification workup.[13]

Troubleshooting Steps:

  • On-Column Degradation: Some compounds can be unstable under the chromatographic conditions.

    • Check for Degradation: Inject a standard of your purified compound and see if any new peaks appear.

    • Modify Mobile Phase: If degradation is suspected, try a different mobile phase modifier (e.g., formic acid instead of TFA) or adjust the pH.

  • Precipitation on the Column: If your compound has low solubility in the mobile phase, it can precipitate on the column, especially at high loading.[13]

    • Improve Solubility: Ensure your sample is fully dissolved in the injection solvent.

    • Reduce Loading: Inject a smaller amount of your sample.

  • Issues During Solvent Evaporation:

    • Volatile Salts: If you used a volatile mobile phase modifier like TFA or formic acid, ensure your evaporation conditions are sufficient to remove them. Residual acid can add significant weight to your final product.

    • Compound Volatility: If your compound is somewhat volatile, you may be losing it during evaporation. Try using a lower temperature or a gentler evaporation method.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for method development for a new piperidine-3-carboxamide derivative?

A1: A good starting point is a reversed-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.[14] This will give you a good initial assessment of the compound's retention and peak shape.

Q2: How do I scale up my analytical method to a preparative scale?

A2: The key to successful scale-up is to keep the linear velocity of the mobile phase constant.[11] You will need to adjust the flow rate proportionally to the change in the column's cross-sectional area. The injection volume can also be scaled up proportionally.

Q3: What are the best practices for preparing my sample for preparative HPLC?

A3: Always dissolve your sample in the initial mobile phase composition if possible.[15] If you must use a stronger solvent to dissolve your sample, keep the injection volume as small as possible to avoid peak distortion.[4] It is also crucial to filter your sample through a 0.45 µm filter to remove any particulates that could clog the column.[16]

Q4: Can I use a buffer in my mobile phase for preparative HPLC?

A4: While buffers can be very effective for controlling pH and improving peak shape, they can be problematic in preparative chromatography because they are non-volatile and can be difficult to remove from the purified product.[17] If a buffer is necessary, consider using a volatile buffer system like ammonium formate or ammonium acetate.

Experimental Protocols

Protocol 1: Generic Method Development for Piperidine-3-Carboxamide Derivatives
  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL.

Protocol 2: Purification of a Polar Piperidine-3-Carboxamide Derivative using HILIC
  • Column: HILIC (e.g., silica or amide), 5 µm, 10 x 250 mm

  • Mobile Phase A: Acetonitrile + 0.1% Formic Acid

  • Mobile Phase B: Water + 0.1% Formic Acid

  • Gradient: 95% to 50% A over 20 minutes

  • Flow Rate: 4.0 mL/min

  • Detection: UV at an appropriate wavelength

  • Injection Volume: 100-500 µL (depending on concentration and column loading)

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 90:10) at a high concentration.

Data Presentation

ParameterRecommended Starting ConditionsTroubleshooting Options
Stationary Phase C18Phenyl-Hexyl, Polar-Embedded, HILIC
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidWater/Methanol, use of TFA or TEA
pH ~2.8 (with 0.1% Formic Acid)Adjust with different modifiers
Flow Rate Scaled from analytical methodOptimize for best efficiency
Temperature Ambient30-40 °C to improve peak shape

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed step1 Add 0.1% Formic or Acetic Acid to Mobile Phase start->step1 q1 Peak Shape Improved? step1->q1 step2 Add 0.1% TEA to Mobile Phase q1->step2 No end Resolution Achieved q1->end Yes q2 Peak Shape Improved? step2->q2 step3 Switch to a Modern, Well-Endcapped Column q2->step3 No q2->end Yes q3 Peak Shape Improved? step3->q3 step4 Consider a Polar-Embedded or Hybrid Column q3->step4 No q3->end Yes step4->end

Caption: Decision tree for addressing peak tailing.

Method Development Strategy

G start Define Purification Goals step1 Analytical Method Development (Scouting) start->step1 step2 Select Stationary Phase (e.g., C18, Phenyl) step1->step2 step3 Screen Mobile Phases (ACN vs. MeOH, pH) step2->step3 step4 Optimize Gradient step3->step4 step5 Scale-up to Preparative Column step4->step5 step6 Loading Study step5->step6 end Optimized Preparative Method step6->end

Caption: A systematic approach to method development.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Bell, D. S. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. ASKkPrime LLC.
  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds.
  • Agilent. (2023, August 10).
  • SIELC Technologies. Separation of Ethyl (3S)
  • ResearchGate. The Secrets of Good Peak Shape in HPLC.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Phenomenex.
  • Labtech.
  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules.
  • Separation Science. (2024, July 12).
  • Waters Blog. (2025, June 18).
  • SIELC Technologies. Polar Compounds.
  • GL Sciences.
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Kromasil. (2011, September 15).
  • Gushchina, I., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3657-3667.
  • MZ-Analysentechnik.
  • Cytiva. (2022, November 15). HPLC Pain Points.
  • Chromatography Forum. (2007, June 21).
  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

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Reference Data & Comparative Studies

Validation

LC-MS fragmentation pattern of N-(pyridin-2-yl)piperidine-3-carboxamide

An In-Depth Technical Guide to the LC-MS Fragmentation Pattern of N-(pyridin-2-yl)piperidine-3-carboxamide: A Comparative Analysis For researchers and drug development professionals, the unambiguous structural confirmati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the LC-MS Fragmentation Pattern of N-(pyridin-2-yl)piperidine-3-carboxamide: A Comparative Analysis

For researchers and drug development professionals, the unambiguous structural confirmation and quantification of novel chemical entities are foundational to progress. N-(pyridin-2-yl)piperidine-3-carboxamide is a molecule of interest, incorporating three key structural motifs: a pyridine ring, a piperidine ring, and a carboxamide linker. Each of these features imparts distinct physicochemical properties that influence its behavior in an analytical system. This guide provides a detailed examination of its fragmentation pattern using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a robust framework for its identification and characterization. We will explore the causality behind experimental choices, present a self-validating analytical protocol, and compare the technique's performance against other methods.

Ionization and Fragmentation Strategy: The Rationale for ESI+

The structure of N-(pyridin-2-yl)piperidine-3-carboxamide contains two basic nitrogen atoms—one in the piperidine ring and one in the pyridine ring—making it an ideal candidate for analysis by positive mode Electrospray Ionization (ESI+). In the acidic mobile phases typically used in reversed-phase chromatography, these sites are readily protonated. This high proton affinity leads to the formation of an abundant and stable protonated molecule, [M+H]⁺, which serves as the precursor ion for subsequent fragmentation analysis (MS/MS).

The molecular formula of the compound is C₁₁H₁₅N₃O, giving it a monoisotopic mass of 205.1215 Da.[1] Therefore, the primary ion of interest in a full scan (MS1) spectrum will be the [M+H]⁺ adduct at a mass-to-charge ratio (m/z) of 206.1288.[1]

Upon subjecting this precursor ion to collision-induced dissociation (CID), fragmentation will occur at the most labile bonds. The resulting product ions provide a structural fingerprint of the molecule. The fragmentation of piperidine derivatives is well-documented and often involves cleavages of the piperidine ring itself or reactions driven by its substituents.[2] Furthermore, while amide bonds are generally stable, they are known to fragment under CID conditions in a mass spectrometer.[3][4]

Predicted Fragmentation Pathways

Based on established chemical principles, we can predict several high-probability fragmentation pathways for the [M+H]⁺ ion of N-(pyridin-2-yl)piperidine-3-carboxamide (m/z 206.13). The protonation is likely to occur on either the pyridine or piperidine nitrogen. The subsequent fragmentation cascade is dictated by the stability of the resulting fragment ions and neutral losses.

The primary fragmentation events are expected to be:

  • Amide Bond Cleavage: The C-N bond of the amide is a common point of fragmentation, leading to two characteristic product ions.

  • Piperidine Ring Opening/Cleavage: Alpha-cleavage adjacent to the piperidine nitrogen is a dominant pathway for such heterocyclic systems, often resulting in the formation of a stable iminium ion.[2]

The diagram below illustrates the most probable fragmentation pathways.

G cluster_main cluster_path1 cluster_path2 cluster_path3 Precursor [M+H]⁺ m/z 206.13 Product1 Product Ion m/z 121.07 (Piperidine-3-carbonyl ion) Precursor->Product1 Amide Cleavage Product2 Product Ion m/z 95.06 (Protonated 2-Aminopyridine) Precursor->Product2 Amide Cleavage Product3 Product Ion m/z 84.08 (Piperidinyl fragment) Precursor->Product3 α-Cleavage Neutral1 Neutral Loss 2-Aminopyridine (95.06 Da) Neutral2 Neutral Loss Piperidine-3-carboxaldehyde (111.07 Da) Neutral3 Neutral Loss Pyridinyl-carboxamide (122.05 Da)

Caption: Predicted MS/MS fragmentation pathways for [M+H]⁺ of N-(pyridin-2-yl)piperidine-3-carboxamide.

A Self-Validating LC-MS/MS Experimental Protocol

This protocol is designed to be a self-validating system, where the results from each step inform the next, ensuring robust and reliable data.

Step 1: Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of N-(pyridin-2-yl)piperidine-3-carboxamide in methanol.

  • Working Standard: Create a 1 µg/mL working standard by diluting the stock solution in a 50:50 mixture of water and acetonitrile. This concentration is typically suitable for initial method development on modern tandem quadrupole or Q-TOF instruments.[2]

  • System Suitability: Prepare a blank (50:50 water:acetonitrile) to monitor for system contamination.

Causality: Using an organic solvent like methanol for the stock ensures complete dissolution. The working standard is prepared in a solvent composition similar to the initial mobile phase to ensure good peak shape upon injection.

Step 2: Liquid Chromatography Method
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). A C18 column provides excellent retention for moderately polar compounds like the target analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid is a common mobile phase modifier that serves two purposes: it acidifies the mobile phase to promote analyte protonation for ESI+ and improves chromatographic peak shape.

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 2 µL.[2]

Step 3: Mass Spectrometry Method
  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).[2]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Key Parameters (Instrument Dependent):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120 °C

    • Desolvation Temperature: ~350 °C

    • Nebulizer Gas (Nitrogen): ~3 Bar Causality: These source parameters must be optimized to achieve a stable spray and maximize the precursor ion signal while minimizing "in-source" fragmentation.[3][4] In-source fragmentation can complicate analysis by generating fragments before mass selection, so it's crucial to use the gentlest possible conditions that still provide adequate signal.[3][4]

Step 4: Data Acquisition and Validation
  • Full Scan (MS1): Inject the working standard and acquire data in full scan mode (e.g., m/z 50-400) to confirm the retention time and the presence of the [M+H]⁺ ion at m/z 206.13.

  • Product Ion Scan (MS/MS): Perform a product ion scan on the precursor ion (m/z 206.13).

  • Collision Energy (CE) Optimization: Inject the standard multiple times while ramping the collision energy (e.g., from 5 eV to 40 eV). Plot the intensity of the precursor and product ions against the CE. Select CE values that produce a stable and information-rich spectrum. A value that produces ~50% of the precursor ion and a good distribution of product ions is often ideal for quantification (MRM), while a higher energy might be used for qualitative confirmation.

This systematic approach ensures that the chosen chromatographic and spectrometric conditions are optimized specifically for the target analyte, providing trustworthy and reproducible results.

Data Interpretation and Summarization

The optimized MS/MS experiment will yield a fragmentation spectrum. Based on the predicted pathways, the following key ions should be observed.

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Structure/Origin
206.13121.07Piperidine-3-carbonyl ion
206.1395.06Protonated 2-Aminopyridine
206.1384.08Piperidinyl fragment

This fragmentation data serves as a highly specific identifier. For quantitative applications, Multiple Reaction Monitoring (MRM) transitions can be established (e.g., 206.13 -> 121.07 for the quantifier and 206.13 -> 95.06 for the qualifier). The ratio of these two transitions should remain constant across all samples and standards, providing an additional layer of identity confirmation.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a premier technique for this analysis, it is useful to compare it with other potential methods.

TechniqueAdvantages for this AnalyteDisadvantages for this Analyte
LC-MS/MS High Sensitivity (pg-fg levels): Ideal for trace analysis. High Specificity: Fragmentation pattern provides structural confirmation. Matrix Compatibility: Excellent for analyzing complex samples (e.g., plasma, tissue extracts).Requires specialized, expensive equipment. Fragmentation is predictive and may require standards for absolute confirmation.
Nuclear Magnetic Resonance (NMR) Definitive Structure Elucidation: Provides unambiguous information on the complete chemical structure and stereochemistry.Low Sensitivity: Requires significantly more material (mg quantities). Not suitable for trace analysis or complex mixtures without extensive purification.
Gas Chromatography-Mass Spectrometry (GC-MS) Good for volatile and thermally stable compounds.The analyte has a relatively high molecular weight and low volatility, making it unsuitable for GC without derivatization. The required high temperatures could cause degradation.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurement, allowing for elemental composition determination of the precursor and fragment ions, further increasing confidence in identification.Can be more expensive and may not be as sensitive as triple quadrupole instruments for targeted quantification.

For routine identification and quantification, especially in biological or complex matrices, LC-MS/MS offers the best combination of sensitivity, specificity, and throughput. HRMS is a powerful complementary tool for initial characterization and unknown identification.

Conclusion

The analysis of N-(pyridin-2-yl)piperidine-3-carboxamide by LC-MS/MS is a robust and highly specific method. By leveraging positive mode ESI, a stable [M+H]⁺ precursor ion at m/z 206.13 is readily formed. Subsequent collision-induced dissociation is predicted to yield characteristic product ions at approximately m/z 121.07, 95.06, and 84.08, resulting from amide bond cleavage and piperidine ring fragmentation. The systematic protocol outlined herein provides a framework for researchers to develop a self-validating assay for this and structurally related molecules. Compared to other techniques, LC-MS/MS stands out for its unparalleled sensitivity and specificity, making it the gold standard for quantitative and qualitative analysis in demanding research and development environments.

References

  • BenchChem. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • PubChem. N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride (C11H15N3O).
  • ECHEMI. Can amide bonds fragment in ESI-MS?. ECHEMI Technologies.
  • Dias, H. J., et al. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • Chemistry LibreTexts.
  • Demarque, D. P., et al. (2016).
  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Chemistry Stack Exchange. Can amide bonds fragment in ESI-MS?.

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Comparative

A Comparative Guide to Purity Validation of N-(pyridin-2-yl)piperidine-3-carboxamide by High-Performance Liquid Chromatography

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel molecule like N-(pyridin-2-yl)piperidine-3-carboxamide, a compound with potential therapeutic applications, establishing a robust and reliable analytical method for purity determination is a non-negotiable step. Impurities, which can originate from starting materials, synthetic by-products, or degradation, can have unintended pharmacological or toxicological effects.[1] Therefore, a validated, stability-indicating analytical method is required by regulatory bodies to ensure that the API meets stringent purity specifications throughout its lifecycle.[2][3]

This guide provides an in-depth, experience-driven approach to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for N-(pyridin-2-yl)piperidine-3-carboxamide. We will explore the scientific rationale behind the methodological choices, present a detailed validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and objectively compare the performance of HPLC with other viable analytical techniques.[4][5][6]

The Primary Analytical Method: Stability-Indicating RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[2][7] For N-(pyridin-2-yl)piperidine-3-carboxamide, a molecule possessing both a UV-active pyridine ring and polar functional groups, a Reversed-Phase HPLC (RP-HPLC) method with UV detection is the logical and most effective choice.

Causality Behind the Choice:

  • Reversed-Phase Chromatography: The compound has moderate polarity. A C18 stationary phase provides the necessary hydrophobic interaction to retain the molecule, while a polar mobile phase allows for controlled elution. This mode is excellent for separating compounds from both more polar and less polar impurities.

  • UV Detection: The pyridine moiety contains a conjugated π-system that absorbs UV light, making detection straightforward and sensitive without the need for derivatization. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal detection wavelength.

  • Gradient Elution: The potential impurity profile is diverse, ranging from polar starting materials to non-polar by-products. A gradient elution, where the mobile phase composition changes over time, is essential to elute all components with good peak shape and resolution within a practical runtime.[8][9]

Proposed HPLC Method Parameters

The following conditions serve as a robust starting point for method development and subsequent validation.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µm particle sizeProvides a good balance of efficiency, backpressure, and resolving power for typical impurities.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to protonate the basic nitrogen atoms on the pyridine and piperidine rings, ensuring sharp, symmetrical peaks by preventing silanol interactions. Formic acid is also volatile and MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Program 0-2 min: 5% B; 2-20 min: 5% to 90% B; 20-25 min: 90% B; 25.1-30 min: 5% BA shallow initial gradient helps resolve polar impurities, while the steep ramp ensures elution of non-polar compounds. The re-equilibration step ensures method reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that balances analysis time and efficiency.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility.
Detection Wavelength 260 nm (using a PDA Detector)This wavelength provides a strong chromophoric response for the pyridine ring, offering high sensitivity for the API and related impurities.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.

The Self-Validating System: A Protocol for Method Validation

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. Following the ICH Q2(R1) guideline, the following tests constitute a self-validating system, ensuring the method is trustworthy.[4][6]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. To prove this, forced degradation studies are essential.[3][10]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of N-(pyridin-2-yl)piperidine-3-carboxamide in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1M HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1M NaOH, and dilute to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1M NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 1M HCl, and dilute to a final concentration of ~0.1 mg/mL.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours. Dilute to a final concentration of ~0.1 mg/mL.

  • Thermal Degradation: Store the solid API in an oven at 105°C for 72 hours. Prepare a solution at ~0.1 mg/mL.

  • Photolytic Degradation: Expose the solid API to UV light (254 nm) and cool white fluorescent light (ICH Q1B conditions) for 7 days. Prepare a solution at ~0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample and a blank (diluent), using the proposed HPLC method with a PDA detector.

Trustworthiness Check: The method is considered stability-indicating if:

  • The main peak for N-(pyridin-2-yl)piperidine-3-carboxamide is well-resolved from all degradation peaks (Resolution > 2.0).

  • The peak purity analysis (via PDA detector) for the main peak in the stressed samples passes, indicating no co-eluting degradants.

G cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation cluster_outcome Validation Outcome API API Stock Solution Acid Acid Stress (HCl, Heat) API->Acid Base Base Stress (NaOH, Heat) API->Base Ox Oxidative Stress (H2O2) API->Ox Thermal Thermal Stress (Solid, Heat) API->Thermal Photo Photolytic Stress (Solid, Light) API->Photo HPLC Inject into HPLC-PDA System Acid->HPLC Base->HPLC Ox->HPLC Thermal->HPLC Photo->HPLC Eval Evaluate Chromatograms HPLC->Eval Pass Specificity & Stability- Indicating Method Confirmed Eval->Pass Resolution > 2.0 Peak Purity Passes

Caption: Workflow for Forced Degradation and Specificity Testing.

Linearity & Range

Linearity demonstrates a proportional relationship between the analyte concentration and the detector response. The range is the interval over which this relationship holds true.[6]

Experimental Protocol:

  • Prepare a stock solution of the reference standard at 0.5 mg/mL.

  • Perform serial dilutions to create at least five concentration levels, for example, from 50% to 150% of the nominal analytical concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration.

Trustworthiness Check:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75735100
100981200
1251225500
1501470300
Result: Correlation Coefficient (r²) = 0.9998
Accuracy (Recovery)

Accuracy measures the closeness of the test results to the true value. It is determined by recovery studies.

Experimental Protocol:

  • Prepare a placebo mixture (if a drug product is being developed) or use the diluent.

  • Spike the placebo/diluent with the API at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare three independent samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Trustworthiness Check: The mean recovery should be within 98.0% to 102.0% at each level.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.599.4
100%100100.3100.3
120%120119.299.3
Precision

Precision expresses the variability of results from repeated measurements under stipulated conditions.

Experimental Protocol:

  • Repeatability (Intra-assay): Analyze six independent preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the experiment on a different day with a different analyst and/or on a different instrument.

Trustworthiness Check:

  • The Relative Standard Deviation (RSD) for repeatability should be ≤ 1.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

LOD & LOQ
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitated with acceptable precision and accuracy.

Experimental Protocol:

  • These can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.

  • The LOQ must be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision (RSD ≤ 10%).

Robustness

Robustness demonstrates the reliability of the method with respect to deliberate variations in its parameters.

Experimental Protocol:

  • Vary key parameters one at a time:

    • Mobile Phase pH/Composition: ± 0.2 pH units or ± 2% organic content.

    • Column Temperature: ± 5 °C.

    • Flow Rate: ± 0.1 mL/min.

  • Analyze a system suitability solution and a sample under each condition.

  • Evaluate the impact on system suitability parameters (resolution, tailing factor) and the assay result.

Trustworthiness Check: System suitability criteria must be met under all varied conditions, and the assay results should not significantly differ from the nominal condition results.

G cluster_foundation Foundational Characteristics cluster_quantitative Quantitative Performance cluster_limits Sensitivity & Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Validated Fully Validated Method Specificity->Validated Linearity Linearity Range Range Linearity->Range defines Linearity->Accuracy LOD_LOQ LOD / LOQ Linearity->LOD_LOQ calculates Linearity->Validated Range->Validated Precision Precision Accuracy->Precision Accuracy->LOD_LOQ verifies LOQ Accuracy->Validated Precision->LOD_LOQ verifies LOQ Precision->Validated LOD_LOQ->Validated Robustness Robustness Robustness->Validated

Caption: Interconnectivity of HPLC Validation Parameters per ICH Q2(R1).

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the recommended method, a comprehensive evaluation requires comparing it to other analytical technologies.[7][11]

TechniquePrincipleApplicability to N-(pyridin-2-yl)piperidine-3-carboxamideProsCons
HPLC-UV (Recommended) Differential partitioning between a liquid mobile phase and a solid stationary phase.Excellent. The compound is soluble and has a strong UV chromophore.High resolution, robust, quantitative, widely available, excellent for routine QC, stability-indicating.Requires reference standards for impurities, moderate solvent consumption.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Poor. The compound has a high boiling point and low volatility. It would require derivatization, adding complexity and potential for error.Excellent for volatile impurities (e.g., residual solvents).Not suitable for non-volatile analytes, potential for thermal degradation.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei. Purity is determined against a certified internal standard.Good. Can provide an absolute purity value without a specific reference standard of the analyte.[12]Primary method, highly accurate, provides structural information.Lower sensitivity for trace impurities, expensive instrumentation, requires specialized expertise, not ideal for high-throughput QC.
LC-MS HPLC coupled with a Mass Spectrometer detector.Excellent. Provides mass information for the API and all impurities.Unmatched specificity, can identify unknown impurities, extremely sensitive.Higher cost and complexity, potential for ion suppression, may not be necessary for routine purity assays once impurities are known.[7]

Conclusion and Recommendation

For the routine purity validation of N-(pyridin-2-yl)piperidine-3-carboxamide, a stability-indicating Reversed-Phase HPLC method with UV detection is unequivocally the most appropriate choice. It offers the optimal balance of specificity, precision, accuracy, and practicality for a quality control environment. The validation protocol detailed herein, grounded in the principles of ICH Q2(R1) and USP <621>, establishes a self-validating system that ensures trustworthy and reliable data.[4][8][13]

While techniques like qNMR and LC-MS are invaluable during early development for structural elucidation and absolute purity determination, the validated HPLC method stands as the robust workhorse for ensuring the quality, safety, and consistency of the API throughout its lifecycle.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. (n.d.). uspbpep.com.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.). Waters Corporation.
  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent Technologies.
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025, April 15). ijarsct.
  • Are You Sure You Understand USP <621>?. (2024, September 16). LCGC International.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 6). SciSpace.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd.
  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022, July 5). PMC.
  • minimizing impurities in the synthesis of pyridine carboxamides from acetohydrazide. (n.d.). Benchchem.
  • Importance of Forced Degradation In Stability-Indicating Methods. (n.d.). ARL Bio Pharma.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6). ResearchGate.
  • Detection Technology - Countering the Problem of Falsified and Substandard Drugs. (n.d.). NCBI.
  • N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride (C11H15N3O). (n.d.). PubChemLite.
  • HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. (n.d.). SIELC Technologies.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). Separations.
  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine. (n.d.). Benchchem.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Alwsci.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org.
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (n.d.). DTIC.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quality Guidelines. (n.d.). ICH.
  • Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. (2025, August 5). ResearchGate.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). ICH.

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Validation

A Comparative Guide to the Anti-Melanoma Activity of N-(pyridin-2-yl)piperidine-3-carboxamide Analogs: An IC50-Based Analysis

For researchers, scientists, and drug development professionals dedicated to advancing melanoma therapeutics, this guide offers an in-depth, data-driven comparison of N-(pyridin-2-yl)piperidine-3-carboxamide analogs. Mov...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing melanoma therapeutics, this guide offers an in-depth, data-driven comparison of N-(pyridin-2-yl)piperidine-3-carboxamide analogs. Moving beyond a simple product overview, we will dissect the cytotoxic efficacy of these compounds, grounded in their half-maximal inhibitory concentration (IC50) values against melanoma cell lines. This analysis is supported by a detailed exploration of the underlying mechanism of action, structure-activity relationships, and a comprehensive, replicable experimental protocol for assessing anti-melanoma activity.

The Rationale: Targeting Senescence in Melanoma

Melanoma, a notoriously aggressive form of skin cancer, presents a significant therapeutic challenge due to its high metastatic potential and propensity for drug resistance.[1][2] A promising and nuanced therapeutic strategy is the induction of cellular senescence, a state of irreversible cell cycle arrest, in cancer cells.[1][2] Unlike apoptosis, which triggers a cell-death cascade, senescence-inducing therapies can halt tumor progression and potentially stimulate an anti-tumor immune response.[1][2] The N-arylpiperidine-3-carboxamide scaffold has emerged as a promising chemical starting point for the development of small molecules that can induce a senescence-like phenotype in melanoma cells. This guide focuses on a specific subset of this class, the N-(pyridin-2-yl)piperidine-3-carboxamide analogs, to provide a clear comparative analysis of their anti-melanoma potency.

Comparative IC50 Analysis of N-arylpiperidine-3-carboxamide Analogs in A375 Human Melanoma Cells

The following table summarizes the anti-proliferative activity (IC50) and senescence-inducing activity (EC50) of key N-arylpiperidine-3-carboxamide analogs, including a pyridine-containing derivative, against the A375 human melanoma cell line. The data is extracted from a pivotal study by Oh et al. (2021), which utilized a high-content screening approach to identify compounds that induce a senescence-like phenotype.

Compound IDStructureR1R2R3B RingIC50 (µM) in A375 cellsEC50 (µM) in A375 cells
1 (Hit) N-(2,4-difluorophenyl)-1-(3-methoxybenzoyl)piperidine-3-carboxamideH3-OMeHPhenyl0.881.24
27 N-(2,4-difluorophenyl)-1-(2,3,4-trifluorobenzoyl)piperidine-3-carboxamide2,3,4-triFHHPhenyl1.261.26
34 N-(2,4-difluorophenyl)-1-(benzo[d][3][4]dioxole-5-carbonyl)piperidine-3-carboxamideHHHBenzodioxole0.600.60
54 (S)-N-(2,4-difluorophenyl)-1-(1H-pyrrole-2-carbonyl)-N'-(pyridin-2-yl)piperidine-3-carboxamideHHPyrrolePyridine 0.03 0.04

Table 1: Comparative IC50 and EC50 values of N-arylpiperidine-3-carboxamide analogs in the A375 human melanoma cell line. Data sourced from Oh et al. (2021).

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data presented in Table 1 reveals critical structure-activity relationships that govern the anti-melanoma efficacy of this compound class. The initial hit compound, 1 , demonstrated moderate activity. Subsequent modifications to the 'A' ring, such as the trifluoro-substitution in compound 27 , did not significantly improve potency. However, the introduction of a benzodioxole moiety in compound 34 led to a modest enhancement of activity, suggesting that the electronic and steric properties of this ring system are important for target engagement.

The most striking finding is the dramatically increased potency of compound 54 , an S-isomer featuring a pyridine ring at the 'B' ring position and a pyrrole group at R3. With an IC50 of 0.03 µM, this analog is approximately 30-fold more potent than the initial hit. This highlights the critical role of the pyridine nitrogen and the pyrrole ring in enhancing the anti-proliferative and senescence-inducing effects of the N-arylpiperidine-3-carboxamide scaffold in melanoma cells. The nitrogen atom in the pyridine ring likely engages in crucial hydrogen bonding interactions within the active site of its molecular target.

The primary mechanism of action for these compounds is the induction of a senescence-like phenotype in melanoma cells. This is characterized by a halt in cell proliferation and distinct morphological changes, such as cell flattening and enlargement. While the precise molecular target of these compounds is still under investigation, their ability to induce senescence points towards the modulation of key signaling pathways that regulate the cell cycle and cellular stress responses in melanoma.

Signaling Pathway: Induction of Senescence in Melanoma

The following diagram illustrates a simplified, representative signaling pathway for therapy-induced senescence in melanoma. The N-(pyridin-2-yl)piperidine-3-carboxamide analogs are hypothesized to act as upstream triggers of this pathway.

Senescence_Pathway cluster_0 Upstream Triggers cluster_3 Senescence Phenotype Drug_Analogs N-(pyridin-2-yl)piperidine-3-carboxamide Analogs DNA_Damage DNA Damage Response (ATM/ATR) Drug_Analogs->DNA_Damage induces ROS Reactive Oxygen Species (ROS) Production Drug_Analogs->ROS induces p53_p21 p53/p21 Pathway DNA_Damage->p53_p21 activates ROS->p53_p21 activates Cell_Cycle_Arrest Irreversible Cell Cycle Arrest (G1/G2) p53_p21->Cell_Cycle_Arrest promotes p16_Rb p16/pRb Pathway p16_Rb->Cell_Cycle_Arrest promotes SASP Senescence-Associated Secretory Phenotype (SASP) Cell_Cycle_Arrest->SASP leads to

Figure 1: A simplified diagram of the proposed signaling pathway for therapy-induced senescence in melanoma by N-(pyridin-2-yl)piperidine-3-carboxamide analogs.

Experimental Protocol: MTT Assay for IC50 Determination in Melanoma Cells

To ensure the reproducibility and validity of the IC50 data, the following detailed protocol for a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is provided. This colorimetric assay is a reliable and widely used method for assessing cell viability and cytotoxicity.[5]

Materials:

  • A375 human melanoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • N-(pyridin-2-yl)piperidine-3-carboxamide analogs (dissolved in DMSO to create stock solutions)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest A375 cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the N-(pyridin-2-yl)piperidine-3-carboxamide analogs in complete DMEM from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for an additional 48-72 hours at 37°C and 5% CO2.

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

MTT_Workflow start Start cell_seeding 1. Seed A375 Cells (5,000 cells/well) in 96-well plate start->cell_seeding incubation_24h 2. Incubate 24h (37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment 3. Add Serial Dilutions of N-(pyridin-2-yl)piperidine-3-carboxamide Analogs incubation_24h->compound_treatment incubation_48_72h 4. Incubate 48-72h (37°C, 5% CO2) compound_treatment->incubation_48_72h mtt_addition 5. Add 10 µL MTT Reagent (5 mg/mL) to each well incubation_48_72h->mtt_addition incubation_4h 6. Incubate 4h (37°C, 5% CO2) mtt_addition->incubation_4h formazan_solubilization 7. Remove Medium & Add 100 µL DMSO incubation_4h->formazan_solubilization read_absorbance 8. Measure Absorbance at 570 nm formazan_solubilization->read_absorbance ic50_calculation 9. Calculate IC50 Values read_absorbance->ic50_calculation end End ic50_calculation->end

Figure 2: A step-by-step workflow diagram for the MTT assay to determine the IC50 of test compounds in melanoma cells.

Conclusion and Future Directions

This guide provides a focused comparison of N-(pyridin-2-yl)piperidine-3-carboxamide analogs, highlighting their potential as potent anti-melanoma agents that act by inducing cellular senescence. The exceptional activity of compound 54 , with its pyridine and pyrrole moieties, underscores the importance of specific structural features for maximizing therapeutic efficacy. The provided experimental protocol offers a robust framework for researchers to independently verify and expand upon these findings.

Future research should focus on elucidating the precise molecular target of these compounds to gain a deeper understanding of their mechanism of action. Further optimization of the lead compound, 54 , could lead to the development of even more potent and selective anti-melanoma therapeutics. In vivo studies are also a critical next step to evaluate the efficacy and safety of these promising analogs in preclinical models of melanoma.

References

  • Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., ... & Song, R. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]

  • Saleh, T., & Herlyn, M. (2014). Induction of cellular senescence as a novel therapeutic strategy for melanoma treatment. Journal of Investigative Dermatology, 134(10), 2491–2493. [Link]

  • Vredeveld, L. C., Possik, P. A., & Peeper, D. S. (2012). Senescence-escape in melanoma: where we have been and where we are going. Pigment Cell & Melanoma Research, 25(6), 751–763. [Link]

  • Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., ... & Song, R. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]

  • Vredeveld, L. C., Possik, P. A., & Peeper, D. S. (2012). Senescence-escape in melanoma. Cell Cycle, 11(13), 2439–2440. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

Sources

Comparative

A Comparative Guide to the Crystal Structures of N-arylpiperidine-3-carboxamide Complexes

For Researchers, Scientists, and Drug Development Professionals The N-arylpiperidine-3-carboxamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The N-arylpiperidine-3-carboxamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it a versatile building block for designing potent and selective ligands for a range of biological targets, including kinases, proteases, and G-protein coupled receptors. Understanding the precise three-dimensional arrangement of these molecules and their complexes is paramount for rational drug design and the optimization of structure-activity relationships (SAR).

This guide provides an in-depth comparison of the crystal structure data for N-arylpiperidine-3-carboxamide complexes, offering insights into their conformational preferences, intermolecular interactions, and the influence of substitution on their solid-state architecture.

The N-arylpiperidine-3-carboxamide Scaffold: A Structural Overview

The fundamental structure of an N-arylpiperidine-3-carboxamide consists of a piperidine ring, an amide linkage at the 3-position, and an aryl group attached to the amide nitrogen. The conformational landscape of this scaffold is primarily defined by the chair conformation of the piperidine ring and the relative orientation of the substituents. Key structural parameters that dictate the overall shape and interaction profile of these molecules include:

  • Piperidine Ring Conformation: Typically adopts a chair conformation to minimize steric strain. The substituents at the 1 and 3 positions can occupy either axial or equatorial positions.

  • Amide Bond Geometry: The planarity of the amide bond influences the relative orientation of the piperidine and aryl moieties.

  • Torsion Angles: The rotation around the C3-C(O), C(O)-N, and N-C(aryl) bonds determines the three-dimensional disposition of the functional groups.

The interplay of these factors, along with the electronic nature of the aryl ring and any additional substituents, governs how these molecules pack in the solid state and interact with their biological targets.

Comparative Analysis of Crystal Structures

Detailed crystal structure data for a broad range of N-arylpiperidine-3-carboxamide complexes are not widely available in the public domain as standalone small molecule structures. Instead, their structures are most often elucidated when bound to their target proteins. This section will compare the crystallographic data of a representative N-arylpiperidine-3-carboxamide inhibitor bound to its enzyme target, providing insights into the bioactive conformation.

Case Study: Piperidine Carboxamide Inhibitor Bound to Anaplastic Lymphoma Kinase (ALK)

A potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a key target in cancer therapy, features a piperidine-3-carboxamide core. The X-ray co-crystal structure of an inhibitor from this class with the ALK kinase domain reveals critical binding interactions and the adoption of a specific, biologically active conformation[1].

Table 1: Crystallographic Data for an ALK-Inhibitor Complex

ParameterValue
PDB ID4DCE[2]
Resolution2.0 Å
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=55.1, b=80.3, c=91.7
Piperidine Ring ConformationChair
Key InteractionsHydrogen bonds, hydrophobic interactions

This data is for the entire protein-ligand complex.

In this complex, the piperidine ring adopts a stable chair conformation, positioning the carboxamide and the N1-substituent in a manner that optimizes interactions with the kinase active site. The amide group acts as a crucial hydrogen bond donor and acceptor, while the aryl group engages in hydrophobic interactions within a specific pocket of the enzyme[1]. This bound conformation provides a structural blueprint for the design of new, even more potent ALK inhibitors.

Experimental Protocols: From Synthesis to Structure Determination

The journey from a designed molecule to its elucidated crystal structure involves a series of meticulous experimental procedures. Here, we outline the key steps for the synthesis, crystallization, and structural analysis of N-arylpiperidine-3-carboxamide derivatives.

Synthesis of N-arylpiperidine-3-carboxamides

A common synthetic route to N-arylpiperidine-3-carboxamides involves the coupling of a piperidine-3-carboxylic acid derivative with an appropriate aniline.

Step-by-Step Synthesis Protocol:

  • Protection of the Piperidine Nitrogen: The secondary amine of a piperidine-3-carboxylic acid ester is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions.

  • Amide Coupling: The protected piperidine-3-carboxylic acid is activated using a coupling agent (e.g., EDC, HOBt) and then reacted with the desired aniline derivative to form the amide bond.

  • Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield the final N-arylpiperidine-3-carboxamide.

  • Purification: The crude product is purified by techniques such as column chromatography or recrystallization to obtain the pure compound.

Synthesis_Workflow cluster_synthesis Synthesis start Piperidine-3-carboxylic acid derivative protect N-Protection (e.g., Boc) start->protect couple Amide Coupling with Arylamine protect->couple deprotect N-Deprotection couple->deprotect purify Purification deprotect->purify end N-arylpiperidine-3-carboxamide purify->end

Figure 1: General synthetic workflow for N-arylpiperidine-3-carboxamides.

Single-Crystal X-ray Diffraction

Obtaining a high-quality single crystal is often the most challenging step in structure determination.

Crystallization Protocol:

  • Solvent Selection: A range of solvents and solvent mixtures are screened to find conditions where the compound has moderate solubility.

  • Crystallization Method: Common methods include:

    • Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks.

    • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.

Data Collection and Structure Refinement:

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. The resulting structural model is then refined to achieve the best fit with the experimental data.

Figure 2: Experimental workflow for crystal structure determination.

Conclusion and Future Directions

The N-arylpiperidine-3-carboxamide scaffold remains a cornerstone in the development of novel therapeutics. While detailed crystallographic data of these compounds in their unbound state or in complexes with various metals are not as prevalent as for other classes of molecules, the available data from protein-ligand complexes provide invaluable insights into their bioactive conformations.

Future work in this area should focus on the systematic crystallization and structural analysis of a wider range of N-arylpiperidine-3-carboxamide derivatives and their complexes. Such studies will not only expand our fundamental understanding of their solid-state chemistry but also provide a more robust foundation for the structure-based design of next-generation therapeutic agents. The continued deposition of high-quality crystal structure data into public repositories like the Cambridge Structural Database (CSD) is crucial for advancing this field.

References

  • Bryan, M. C., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry, 55(4), 1688–1697. [Link][1]

  • PDB-101. (n.d.). 4DCE. RCSB PDB. Retrieved from [Link][2]

  • St-Gallay, S. A., et al. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry, 57(19), 8047–8066. [Link][3]

  • Park, H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 601–608. [Link][4]

Sources

Validation

A Guide to Establishing a Reference Standard for the Analysis of N-(pyridin-2-yl)piperidine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals The Imperative for a High-Purity Reference Standard A reference standard serves as the benchmark against which all analytical measurements are compared. Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative for a High-Purity Reference Standard

A reference standard serves as the benchmark against which all analytical measurements are compared. Its purity and identity must be unequivocally established to ensure the accuracy, precision, and reliability of analytical data.[4] For N-(pyridin-2-yl)piperidine-3-carboxamide, a robust reference standard is essential for:

  • Accurate quantification in biological matrices during preclinical and clinical studies.

  • Impurity profiling of synthesized batches to ensure safety and quality.

  • Forced degradation studies to understand the stability of the molecule.

  • Validation of analytical methods such as HPLC and GC-MS.[5][6]

The absence of a commercially available, certified reference standard necessitates the in-house preparation and rigorous qualification of this critical material.

Workflow for In-House Reference Standard Qualification

The process of establishing an in-house reference standard is a multi-step endeavor that requires careful execution and thorough documentation. The following diagram illustrates the key stages involved.

Reference Standard Qualification Workflow cluster_0 Preparation cluster_1 Characterization cluster_2 Documentation & Use Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS) Purification->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, GC-MS, Titration) Structural_Elucidation->Purity_Assessment CoA Certificate of Analysis Generation Purity_Assessment->CoA Use Use as Reference Standard CoA->Use Synthesis Reactant1 Piperidine-3-carboxylic acid Reagents Coupling Reagents (e.g., EDC, HOBt) Solvent (e.g., DMF) Reactant1->Reagents Reactant2 2-Aminopyridine Reactant2->Reagents Product N-(pyridin-2-yl)piperidine-3-carboxamide Reagents->Product

Caption: A general synthetic scheme for N-(pyridin-2-yl)piperidine-3-carboxamide.

Following synthesis, the crude product must be purified to the highest possible level. Common purification techniques include:

  • Recrystallization: Effective for removing impurities with different solubility profiles.

  • Column Chromatography: A highly effective method for separating the target compound from by-products and unreacted starting materials.

The success of the purification should be monitored by a suitable analytical technique, such as HPLC or TLC.

Part 2: Comprehensive Analytical Characterization

Once purified, the candidate reference standard must be subjected to a battery of analytical tests to confirm its identity and determine its purity.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. Expected signals would include those for the pyridine ring protons, the piperidine ring protons, and the amide proton.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. [7]

Purity Assessment

A combination of chromatographic and other techniques should be employed to assess purity.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a cornerstone for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. [8][9]A validated HPLC method is essential.

Gas Chromatography-Mass Spectrometry (GC-MS)

For assessing volatile and semi-volatile impurities, GC-MS is a powerful tool. [10][11]Derivatization may be necessary for polar compounds like N-(pyridin-2-yl)piperidine-3-carboxamide to improve their volatility.

Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.High resolution, quantitative, robust, widely available.Requires a chromophore for detection, non-volatile impurities may not be detected.
GC-MS Separation based on volatility and polarity, detection by mass.High sensitivity, provides structural information on impurities.Requires volatile and thermally stable analytes (or derivatization), may not be suitable for all impurities.
¹H NMR (Quantitative) Integration of signals is directly proportional to the number of protons.Can provide an absolute purity value without a reference standard of the same compound.Lower sensitivity than chromatographic methods, requires a high-purity internal standard.

Part 3: Experimental Protocols

The following are detailed, step-by-step methodologies for key analytical experiments.

Protocol 1: HPLC-UV Method for Purity Assessment

Objective: To develop and validate a reversed-phase HPLC method for the determination of the purity of N-(pyridin-2-yl)piperidine-3-carboxamide.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined by UV scan)
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the purified N-(pyridin-2-yl)piperidine-3-carboxamide in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the area percent of the main peak in the sample chromatogram. The purity is calculated as: (Area of main peak / Total area of all peaks) x 100%

Method Validation Parameters:

ParameterAcceptance Criteria
Specificity The peak for the main component should be well-resolved from any impurity peaks.
Linearity R² ≥ 0.999 over a range of concentrations.
Accuracy 98.0% - 102.0% recovery.
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Protocol 2: GC-MS for Volatile Impurity Profiling

Objective: To identify and quantify potential volatile impurities in the N-(pyridin-2-yl)piperidine-3-carboxamide reference standard.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • Derivatizing agent (if necessary, e.g., BSTFA)

GC-MS Conditions (Example):

ParameterCondition
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Procedure:

  • Sample Preparation: Dissolve a known amount of the reference standard in a suitable volatile solvent (e.g., dichloromethane). If derivatization is required, follow a validated procedure.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify impurities using an internal or external standard method.

Part 4: Documentation and Finalization

Upon completion of all characterization tests, a comprehensive Certificate of Analysis (CoA) should be generated. [12][13]This document should include:

  • Compound identification (name, structure, CAS number if available)

  • Batch or lot number

  • Date of analysis

  • Results of all analytical tests performed (e.g., purity by HPLC, identity by NMR and MS)

  • Assigned purity value with uncertainty

  • Storage conditions and re-test date

The fully characterized and documented material can then be confidently used as an in-house reference standard for the analysis of N-(pyridin-2-yl)piperidine-3-carboxamide.

Conclusion

While the absence of a commercially available reference standard for N-(pyridin-2-yl)piperidine-3-carboxamide presents a challenge, it is one that can be overcome through a systematic and scientifically rigorous process of in-house preparation and qualification. By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish a reliable and well-characterized reference standard, thereby ensuring the integrity and accuracy of their analytical data. This approach not only provides a practical solution but also deepens the understanding of the analytical characteristics of the molecule of interest.

References

  • Kim, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(6), 945–951.
  • Sutcliffe, O. B., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry, 408(28), 8103–8116.
  • Dal Cason, T. A. (2008). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Journal of Forensic Sciences, 53(2), 373–381.
  • World Health Organization. (2015). Validation of Analytical Methods. [Link]

  • Analytical Report - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • ResearchGate. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. [Link]

  • K, P., et al. (2023).
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Pharmaffiliates. N-(Pyridin-2-yl)benzamide. [Link]

  • Tembe, S., et al. (2021). Quality by design driven analytical method validation. Quantum Journal of Medical and Health Sciences, 2(4), 7-17.
  • LinkedIn. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Supporting Information for: Unprecedented thiocarbamidation of nitroarenes: A facile one-pot route to unsymmetrical thioureas. [Link]

  • Dana Bioscience. N-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxamide dihydrochloride 250mg. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • SpectraBase. 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid - Optional[13C NMR]. [Link]

  • ResearchGate. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. [Link]

  • ResearchGate. Pharmacological properties of natural piperidine derivatives. [Link]

  • Herold, M., & Tarka, M. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Nieuwesteeg, M., et al. (2021). Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection.
  • Singh, S., & Singh, A. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE.
  • ResearchGate. Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(pyridin-2-yl)piperidine-3-carboxamide

This guide provides essential, immediate safety and logistical information for the proper disposal of N-(pyridin-2-yl)piperidine-3-carboxamide (CAS No. 883106-72-7).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of N-(pyridin-2-yl)piperidine-3-carboxamide (CAS No. 883106-72-7). As a compound integrating both a pyridine and a piperidine moiety, it requires careful handling and adherence to stringent disposal protocols to ensure personnel safety and environmental compliance.[1] This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting.

Core Principles: Hazard Identification and Risk Assessment

N-(pyridin-2-yl)piperidine-3-carboxamide is not extensively characterized in publicly available safety literature. However, its chemical structure, containing both a pyridine and a piperidine ring, dictates a cautious approach.[1] Pyridine and its derivatives are often flammable, harmful if inhaled, in contact with skin, or swallowed, and can cause serious eye irritation.[2][3] Similarly, piperidine is classified as a flammable and hazardous compound that can be corrosive and toxic.[4][5]

Therefore, in the absence of a specific Safety Data Sheet (SDS), N-(pyridin-2-yl)piperidine-3-carboxamide must be treated as a hazardous substance.[6] The primary directive is to prevent its release into the environment by avoiding disposal in regular trash or down the sanitary sewer system.[7][8] All disposal activities must be coordinated through your institution's Environmental Health & Safety (EHS) department in compliance with federal and state regulations.[8][9]

Pre-Disposal Operations: Safety First

Prior to initiating any disposal procedure, ensuring the safety of laboratory personnel is paramount. This involves the correct use of engineering controls and Personal Protective Equipment (PPE).

Engineering Controls

All handling and preparation of N-(pyridin-2-yl)piperidine-3-carboxamide for disposal must be conducted within a certified chemical fume hood.[7] This minimizes the risk of inhalation exposure to any vapors or aerosols that may be generated.[10] Ensure the fume hood is functioning correctly and the sash is at the appropriate height.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following should be worn at all times when handling the compound or its waste:

  • Eye Protection: Chemical splash goggles are required. If there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear nitrile or neoprene gloves. Given the compound's structure, standard latex gloves may not provide sufficient protection. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.

  • Body Protection: A flame-resistant lab coat should be worn and fully buttoned.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if handling outside of a fume hood is unavoidable (e.g., in a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[2][3]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a regulated process designed to prevent harm to human health and the environment. The following steps provide a systematic approach to managing N-(pyridin-2-yl)piperidine-3-carboxamide waste.

Step 1: Waste Collection and Segregation
  • Container Selection: Collect all waste, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), in a designated hazardous waste container.[7] The container must be made of a compatible material (high-density polyethylene or glass is often suitable) and have a secure, sealable lid.[9]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react, leading to pressure buildup, fire, or the generation of toxic fumes.[11] Specifically, keep it separate from strong oxidizers and acids.[7]

Step 2: Labeling the Waste Container

Proper labeling is a critical compliance requirement under the Resource Conservation and Recovery Act (RCRA).[8] The label must be securely affixed to the container and include the following information:

  • The words "Hazardous Waste" .[8][9]

  • Full Chemical Name: "N-(pyridin-2-yl)piperidine-3-carboxamide". Do not use abbreviations or chemical formulas.[8][9]

  • Constituents and Concentration: For mixtures, list all components and their approximate percentages.

  • Hazard Pictograms: Check the appropriate hazard pictograms (e.g., Flammable, Toxic, Corrosive) based on the known hazards of its parent compounds.[8]

  • Generator Information: Principal Investigator's name, lab location (building and room number), and contact information.[8]

Step 3: Waste Storage
  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9] This area should be under the control of the lab personnel generating the waste.

  • Containment: The container should be kept in a secondary containment bin to catch any potential leaks.

  • Conditions: The storage area must be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight.[7][12] Containers must be kept closed at all times except when adding waste.[9]

Step 4: Arranging for Disposal
  • Contact EHS: Once the container is nearly full (around 90%), or if the project is complete, contact your institution's EHS department to arrange for a waste pickup.[9]

  • Documentation: Complete any required chemical waste pickup forms or online requests as per your institution's procedures.[8] This documentation creates a "cradle-to-grave" tracking record for the hazardous waste, as required by the EPA.

Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area and restrict access.

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[12]

    • Carefully collect the absorbent material using non-sparking tools and place it in your designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (requires EHS assistance):

    • Evacuate all non-essential personnel from the area immediately.[7]

    • If the material is flammable, turn off all ignition sources if it is safe to do so.

    • Close the laboratory doors to contain the spill.

    • Contact your institution's EHS department or emergency response line immediately. Provide them with the chemical name, quantity spilled, and location.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Data Summary Table

ParameterGuidelineRationale & References
Hazard Class Assumed Hazardous Waste (Toxic, Irritant, potentially Flammable/Corrosive)Based on pyridine and piperidine moieties. Must be managed under EPA RCRA regulations.[2][8][13]
Primary Route of Exposure Inhalation, Skin Contact, IngestionPyridine and piperidine derivatives are known to be toxic via these routes.[2][12]
Engineering Controls Certified Chemical Fume HoodTo prevent inhalation of potentially harmful vapors or aerosols.[7][10]
Required PPE Chemical Splash Goggles, Nitrile/Neoprene Gloves, Lab CoatTo prevent eye and skin contact.[7]
Waste Container Sealable, compatible container (e.g., HDPE, Glass).To prevent leaks and reactions. Must be kept closed when not in use.[8][9]
Disposal Method Licensed Professional Waste Disposal Service via Institutional EHS.Under no circumstances should this chemical be drain-disposed or placed in regular trash.[7][8][12]
Spill Cleanup Material Non-combustible absorbent (sand, vermiculite).To safely absorb spilled material without reacting.[12]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the safe disposal of N-(pyridin-2-yl)piperidine-3-carboxamide.

G Disposal Workflow for N-(pyridin-2-yl)piperidine-3-carboxamide cluster_0 Disposal Workflow for N-(pyridin-2-yl)piperidine-3-carboxamide start Waste Generation (Pure compound, solutions, contaminated materials) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood collection Collect Waste in a Designated, Compatible Container fume_hood->collection labeling Label Container Correctly ('Hazardous Waste', Full Name, Date, PI Info) storage Store in Secondary Containment in a Satellite Accumulation Area labeling->storage pickup Container >90% Full? Request EHS Pickup storage->pickup end Disposal by Licensed Waste Management Facility pickup->end collection->labeling small_spill Contain with Absorbent Collect into Waste Container spill->small_spill Small & Manageable? large_spill Evacuate Area Call EHS/Emergency Response spill->large_spill Large or Unmanageable? small_spill->collection

Sources

Handling

Personal protective equipment for handling N-(pyridin-2-yl)piperidine-3-carboxamide

Topic: Content Type: Operational Safety Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Safety Summary Status: Research Chemical / Pharmaceutical Intermediate Default Hazard Band: Oc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Summary

Status: Research Chemical / Pharmaceutical Intermediate Default Hazard Band: Occupational Exposure Band (OEB) 3 (Potent/Toxic) Immediate Action: Treat as a sensitizer and high-affinity bioactive agent until toxicological data proves otherwise.

As Senior Application Scientists, we often encounter "white powders" with limited Safety Data Sheets (SDS). N-(pyridin-2-yl)piperidine-3-carboxamide is a structural hybrid of a piperidine ring and a pyridine moiety linked by an amide. While specific toxicological data for this exact isomer may be sparse, its structural analogs (aminopyridines and piperidine carboxamides) are frequently potent biological modulators (e.g., kinase inhibitors or GPCR ligands).

The Core Directive: Do not rely solely on the lack of GHS symbols on a preliminary SDS. You must apply precautionary read-across logic . We assume this compound is an irritant (Skin/Eye/Respiratory) and potentially acutely toxic upon ingestion or absorption, necessitating containment-led handling.[1][2]

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. Based on Structure-Activity Relationships (SAR) of pyridine and piperidine derivatives, the following hazards are anticipated:

Hazard ClassGHS Code (Provisional)Mechanism of Action / Risk
Acute Toxicity (Oral) H302 / H301 Pyridine derivatives can affect the CNS and liver. Piperidines are often rapidly absorbed.
Skin/Eye Irritation H315 / H319 Basic nitrogen centers (pyridine/piperidine) can cause chemical burns or severe dermatitis upon contact with moisture.
Sensitization H317 Amide linkers in hapten-like molecules can trigger immune responses (allergic dermatitis) after repeated exposure.
Target Organ Toxicity H335 Dust inhalation triggers mucosal inflammation in the upper respiratory tract.

PPE Specification Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Personal Protective Equipment (PPE) Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile (0.11 mm min) or Laminate (Silver Shield) Why: Pyridine derivatives have high permeation rates. Standard nitrile degrades quickly against pyridine-based solvents. Double gloving provides a "breakthrough buffer" and allows outer glove removal without skin exposure.
Respiratory P100 / N99 Respirator (if outside hood)Why: Surgical masks offer zero protection against chemical vapors or fine particulates (<5 microns). If the compound is a solid powder, a P100 HEPA filter is required to capture dust.
Eye/Face Chemical Splash Goggles (Indirect Vent)Why: Safety glasses have gaps. Basic amines cause saponification of corneal lipids—damage is immediate and often irreversible. Goggles seal the ocular cavity.
Body Tyvek® Lab Coat (Disposable) + Sleeve Covers Why: Cotton lab coats absorb liquids and hold them against the skin. Tyvek repels particulates and splashes. Sleeve covers bridge the gap between glove and cuff.

Operational Logic: The "Containment First" Approach

PPE is the last line of defense. The first is engineering controls. Use the following decision logic to determine your setup.

Diagram 1: Safety Tier Determination Logic

SafetyLogic Start Start: Handling N-(pyridin-2-yl) piperidine-3-carboxamide CheckOEL Is there an established OEL? Start->CheckOEL YesOEL Follow OEL Protocols CheckOEL->YesOEL Yes NoOEL No OEL (Research Chemical) CheckOEL->NoOEL No AnalyzeState Analyze Physical State NoOEL->AnalyzeState Solid Solid / Powder AnalyzeState->Solid Liquid Solution / Oil AnalyzeState->Liquid RiskDust Risk: Inhalation of Particulates Solid->RiskDust RiskSplash Risk: Dermal Absorption/Splash Liquid->RiskSplash ControlSolid REQ: Balance Enclosure or HEPA Filtered Hood RiskDust->ControlSolid ControlLiquid REQ: Chemical Fume Hood (Sash < 18 inches) RiskSplash->ControlLiquid PPE_High PPE: Double Nitrile + P100 Mask + Goggles + Tyvek Sleeves ControlSolid->PPE_High ControlLiquid->PPE_High

Caption: Decision logic for assigning engineering controls and PPE based on physical state and lack of OEL.

Step-by-Step Handling Protocols

This protocol is designed to be a self-validating system. If you cannot perform a step (e.g., "Check sash flow"), the system halts.

Phase A: Preparation & Weighing
  • Static Check: Piperidine carboxamides as solids are often electrostatic. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "flying powder."

  • Sash Height Verification: Ensure the fume hood sash is at the certified working height (usually 18 inches). Verify the flow monitor reads >100 fpm (feet per minute).

  • Damp Wipe Method: Place a damp paper towel (solvent-wet) next to the balance. Any spilled grains sticking to the spatula should be wiped onto this towel immediately, not flicked back into the jar.

Phase B: Reaction Setup (Solubilization)
  • Solvent Choice: When dissolving in DCM or Methanol, be aware that these solvents can carry the compound through nitrile gloves.

  • The "Dirty Hand / Clean Hand" Rule:

    • Left Hand (Dirty): Stays inside the hood, handles the flask and spatula.

    • Right Hand (Clean): Adjusts the sash, operates the pipette, touches the notebook.

    • Self-Validation: If you touch your face or phone with the "Dirty" hand, the protocol has failed. Change gloves immediately.

Phase C: Waste Disposal (Cradle-to-Grave)
  • Segregation: Do NOT mix with oxidizing acids (Nitric/Perchloric). Pyridine rings can form unstable salts or react violently under oxidative stress.

  • Quenching: If the material is in a reactive mixture, quench fully before disposal.

  • Labeling: Label the waste container specifically: "Contains Pyridine/Piperidine Derivatives – Toxic/Irritant." Do not just label "Organic Waste."

Emergency Response Workflow

In the event of exposure, speed is critical. The lipophilic nature of the piperidine ring allows rapid dermal absorption.

Diagram 2: Emergency Response Logic

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale ActionSkin 1. Peel gloves (do not roll) 2. Wash 15 min (Soap+Water) 3. Do NOT scrub (abrasion increases absorption) Skin->ActionSkin ActionEye 1. Force eyelids open 2. Flush 15 min (Eye Wash) 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Support Respiration 3. Call Emergency Services Inhale->ActionInhale Report File Incident Report & Save Chemical Label ActionSkin->Report ActionEye->Report ActionInhale->Report

Caption: Immediate response actions for different exposure routes. Note the "Do Not Scrub" instruction for skin.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC. Link

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • PubChem. (n.d.). Compound Summary: Piperidine derivatives and Pyridine hazards. National Library of Medicine. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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N-(pyridin-2-yl)piperidine-3-carboxamide
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